2-Nitrophenanthraquinone
Description
The exact mass of the compound 2-Nitrophenanthrene-9,10-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrophenanthrene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXWOBOCVVMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209161 | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-95-5 | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9, 2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9, 2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Phenanthrenedione, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROPHENANTHRAQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Nitrophenanthraquinone (CAS No. 604-95-5). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted properties and comparative analysis based on structurally related compounds, such as the parent molecule 9,10-phenanthrenequinone and other nitroaromatic derivatives.
Core Physical and Chemical Properties
This compound is a nitro derivative of 9,10-phenanthrenequinone. The introduction of a nitro group to the phenanthrenequinone (B147406) framework is expected to significantly influence its electronic and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 604-95-5 | [1] |
| Molecular Formula | C₁₄H₇NO₄ | |
| Molecular Weight | 253.21 g/mol | |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 180 °C | |
| Boiling Point | 474.3 ± 24.0 °C (Predicted) | |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents. | |
| InChI Key | KNAXWOBOCVVMST-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic region signals expected between 7.0-9.0 ppm. Protons on the nitro-substituted ring will likely be deshielded and appear at a lower field. Complex coupling patterns are anticipated due to the condensed ring system. |
| ¹³C NMR | Carbonyl carbons (C=O) are predicted to be in the 180-195 ppm range. Aromatic carbons will likely appear between 120-150 ppm. The carbon atom directly bonded to the electron-withdrawing nitro group is expected to be significantly downfield. |
| Infrared (IR) | Strong, sharp absorption for the quinone carbonyl (C=O) stretch around 1670-1690 cm⁻¹. Two distinct, strong bands for the nitro (NO₂) group: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. Aromatic C-H stretches are expected above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 253. Fragmentation may involve the loss of NO₂ (46 Da) and CO (28 Da) moieties, which is characteristic of nitroaromatic compounds and quinones. |
| UV-Visible (UV-Vis) | π → π* transitions are expected in the UV region (around 250-330 nm). A weaker n → π* transition may be observed at longer wavelengths. The nitro group is likely to cause a bathochromic (red) shift compared to the unsubstituted phenanthrenequinone. |
Experimental Protocols
Synthesis of this compound via Electrophilic Aromatic Substitution
The primary method for the synthesis of this compound is the direct nitration of 9,10-phenanthrenequinone. This reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5]
Reaction Principle: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic rings of the phenanthrenequinone attack the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. This reaction typically produces a mixture of isomers, primarily 2-nitro- and 4-nitrophenanthraquinone, which require separation.[4]
Detailed Protocol:
-
Preparation of the Nitrating Mixture:
-
In a dropping funnel, carefully add 10 mL of concentrated sulfuric acid and cool in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with gentle swirling. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Allow the mixture to cool to 0-5 °C.[4]
-
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 2.08 g (10 mmol) of 9,10-phenanthrenequinone in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath and stir the solution with a magnetic stirrer.[4]
-
-
Nitration Reaction:
-
Once the phenanthrenequinone solution is cooled to 0-5 °C, add the cold nitrating mixture dropwise from the dropping funnel.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.[4]
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.[4]
-
-
Purification:
-
The crude product will be a mixture of isomers. Separation can be achieved using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
The fractions corresponding to this compound can be identified by TLC analysis against a standard if available, or by spectroscopic methods.
-
Recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) can be performed for further purification.
-
Caption: Experimental workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While this compound is commercially described as a "bioactive compound," specific studies detailing its biological effects and mechanism of action are scarce.[1] However, based on the known activities of its parent structure and related nitroaromatic compounds, a potential mode of action can be proposed.
Phenanthrenequinones are known to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[4][6][7] This cytotoxicity is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[8] This increase in oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).
Nitroaromatic compounds are also a well-established class of bioactive molecules with applications as antibacterial, antiprotozoal, and anticancer agents.[5] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[5][9] This process, often occurring under hypoxic (low oxygen) conditions found in tumors and certain microbial environments, is catalyzed by nitroreductase enzymes. The reduction of the nitro group can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions.[9][10] These reactive species can covalently bind to and damage cellular macromolecules like DNA, leading to cytotoxicity.[9]
Therefore, it is plausible that the biological activity of this compound involves a dual mechanism: ROS generation through the redox cycling of the quinone moiety and the formation of cytotoxic reactive species via the bioreduction of the nitro group.
Caption: Proposed dual mechanism of action for the biological activity of this compound.
Caption: Logical relationship between the structure and properties of this compound.
References
- 1. This compound|604-95-5|COA [dcchemicals.com]
- 2. This compound|604-95-5|MSDS [dcchemicals.com]
- 3. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
- 10. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Structural Analysis and Elucidation of 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and elucidation of 2-nitrophenanthraquinone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages predicted data and established analytical techniques for analogous compounds to present a thorough methodology for its characterization. The primary objective is to equip researchers with a foundational understanding of the necessary steps to confirm the structure of this compound, from synthesis to detailed spectroscopic and crystallographic analysis.
Synthesis of this compound
The synthesis of this compound would likely proceed via the nitration of phenanthraquinone. A general electrophilic aromatic substitution reaction using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be employed. The reaction conditions would need to be carefully controlled to favor the formation of the 2-nitro isomer.
Logical Workflow for Synthesis and Purification:
Caption: Synthesis and purification workflow for this compound.
Structural Elucidation Workflow
The confirmation of the structure of the synthesized this compound would involve a series of analytical techniques to determine its molecular formula, connectivity, and three-dimensional structure.
Caption: Logical workflow for the structural elucidation of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the predicted and expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₇NO₄[1] |
| Molecular Weight | 253.21 g/mol |
| Monoisotopic Mass | 253.0375 Da[1] |
| Predicted XlogP | 2.3[1] |
Table 2: Predicted Mass Spectrometry Data for this compound Adducts [1]
| Adduct | m/z |
| [M+H]⁺ | 254.04478 |
| [M+Na]⁺ | 276.02672 |
| [M-H]⁻ | 252.03022 |
| [M+NH₄]⁺ | 271.07132 |
| [M+K]⁺ | 292.00066 |
| [M]⁺ | 253.03695 |
| [M]⁻ | 253.03805 |
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts
Note: Experimental data is not currently available. The expected chemical shifts are based on the analysis of similar aromatic and nitro-substituted compounds.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Protons on the nitro-substituted ring are expected to be deshielded and appear at the lower end of the aromatic region. Complex coupling patterns are anticipated. |
| ¹³C | 120 - 150 (Aromatic C), >180 (Carbonyl C) | The carbon atom attached to the nitro group will be significantly deshielded. The two carbonyl carbons will appear at very low field. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments required for the structural elucidation of this compound.
4.1. Synthesis: Nitration of Phenanthraquinone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Reactant: Slowly add phenanthraquinone to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Nitration: Add a stoichiometric amount of concentrated nitric acid dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture over crushed ice. The precipitated crude product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), followed by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or acetic acid) to yield pure this compound.
4.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The accurate mass measurement of the molecular ion peak will confirm the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information about the molecule.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum with standard parameters. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning the positions of substituents on the aromatic rings.
-
4.4. Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Procedure: Mount a suitable crystal on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Software: Use specialized software (e.g., SHELX) to solve the phase problem and determine the initial crystal structure.
-
Refinement: Refine the atomic positions and thermal parameters to obtain a final, accurate three-dimensional structure of the molecule in the crystal lattice. This will provide precise bond lengths, bond angles, and intermolecular interactions.
-
References
CAS number and molecular formula for 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide serves to provide comprehensive information on 2-Nitrophenanthraquinone. The document addresses its fundamental chemical properties and explores the current landscape of scientific research concerning its synthesis, biological activities, and mechanisms of action. This guide is intended for an audience with a professional background in chemistry, pharmacology, and drug development.
Chemical Identification
| Property | Value | Reference |
| CAS Number | 604-95-5 | |
| Molecular Formula | C₁₄H₇NO₄ | |
| Molecular Weight | 253.21 g/mol | |
| IUPAC Name | 2-nitrophenanthrene-9,10-dione |
Synthesis and Characterization
Biological Activity and Toxicological Data
Following a comprehensive review of scientific literature, there is a notable absence of published research on the biological activity, toxicological profile, and mechanism of action of this compound. While the broader classes of nitroaromatic compounds and quinones are known to possess a wide range of biological effects, including potential mutagenicity and cytotoxicity, specific data for this compound is not available.
Studies on the related compound, 2-Nitroanthraquinone, which shares the same molecular formula, have been conducted. However, it is crucial to note that structural isomers can have vastly different biological and toxicological properties, and data for 2-Nitroanthraquinone should not be extrapolated to this compound.
Signaling Pathways and Experimental Workflows
Due to the lack of research on the biological effects of this compound, there are no established signaling pathways or experimental workflows associated with this compound.
Conclusion
While the fundamental chemical identifiers for this compound, such as its CAS number and molecular formula, are established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and toxicological properties. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data underscores an area where further investigation is needed to characterize this compound and evaluate its potential pharmacological or toxicological significance. At present, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as per the initial request, due to the lack of available scientific information.
Spectroscopic Profile of 2-Nitrophenanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Nitrophenanthraquinone. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from the analysis of its constituent functional groups and structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate future research and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.5 - 8.8 | Doublet | 1H | Aromatic H adjacent to Nitro Group |
| 8.2 - 8.4 | Multiplet | 2H | Aromatic H's on Nitro-substituted Ring |
| 7.8 - 8.1 | Multiplet | 4H | Aromatic H's on Unsubstituted Ring |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~180 | Carbonyl | C=O |
| ~150 | Aromatic | C-NO₂ |
| 125 - 140 | Aromatic | Quaternary and CH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1680 - 1660 | Strong | Ketone C=O | Stretching |
| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretching |
| 1550 - 1500 | Strong | Nitro N-O | Asymmetric Stretching |
| 1360 - 1330 | Strong | Nitro N-O | Symmetric Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Type | Notes |
| [M]⁺ | Molecular Ion | The exact mass will depend on the ionization method used. |
| [M-NO₂]⁺ | Fragment Ion | Loss of the nitro group. |
| [M-CO]⁺ | Fragment Ion | Loss of a carbonyl group. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a significantly greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Unveiling the Shadows: A Technical Guide to Nitrophenanthraquinone Derivatives in Nature
A notable absence in the natural world, 2-nitrophenanthraquinone, a known bioactive and research chemical (CAS 604-95-5), has not been reported as a naturally occurring compound. This guide, therefore, pivots to the most pertinent and extensively studied naturally occurring nitrophenanthrene derivatives: the aristolochic acids. These compounds, intrinsically linked to the Aristolochia genus, offer a compelling case study into the discovery, biosynthesis, and biological implications of nitrophenanthrene structures in nature.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, natural occurrence, and analysis of aristolochic acids. It details the methodologies for their extraction and characterization and explores the biochemical pathways responsible for their formation and metabolic activation, which ultimately leads to their toxic effects.
Discovery and Natural Occurrence of Aristolochic Acids
Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found predominantly in plants of the family Aristolochiaceae, which includes the genera Aristolochia and Asarum.[1][2] These plants have a long history of use in traditional herbal medicine across various cultures. However, in the early 1990s, a cluster of cases of rapidly progressive kidney disease in Belgium was linked to a slimming regimen containing a Chinese herb, Aristolochia fangchi. This led to the identification of aristolochic acids as potent nephrotoxins and human carcinogens.
The primary and most abundant of these compounds are Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II). Their presence and concentration vary significantly among different Aristolochia species and even between different parts of the same plant.
Quantitative Analysis of Aristolochic Acids in Aristolochia Species
The quantification of aristolochic acids is crucial for the safety assessment of herbal products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following tables summarize the quantitative data of AA-I and AA-II in various Aristolochia species.
| Aristolochia Species | Plant Part | Aristolochic Acid I (mg/kg) | Aristolochic Acid II (mg/kg) | Reference |
| Aristolochia fangchi | Not specified | 437 - 668 | Major component not specified | [1][3] |
| Aristolochia contorta | Not specified | < 1 - 115 | Major component | [1][3] |
| Aristolochia bracteolata | Whole plant | 12,980 | 49,030 | [4][5] |
| Aristolochia debilis | Not specified | 1,010 | 180 | [5] |
| Aristolochia manshuriensis | Not specified | 8,820 | 1,000 | [5] |
Experimental Protocols
Extraction and Isolation of Aristolochic Acids
Protocol: Extraction and Isolation of Aristolochic Acids
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., roots, stems) at room temperature.
-
Grind the dried material into a fine powder.
-
Defat the powdered material using a non-polar solvent like n-hexane in a Soxhlet extractor.
-
-
Methanol (B129727) Extraction:
-
Macerate the defatted plant powder in methanol at room temperature with constant stirring for 24-48 hours.
-
Filter the mixture and concentrate the methanol extract under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude methanol extract in a methanol-water mixture.
-
Perform liquid-liquid partitioning with chloroform (B151607). The aristolochic acids will partition into the chloroform layer.
-
Separate the chloroform layer and evaporate the solvent to yield the crude aristolochic acid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude fraction to silica (B1680970) gel column chromatography. Elute with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (PTLC): For further purification, apply the enriched fractions to preparative TLC plates (silica gel 60 F254). Develop the plates with a suitable mobile phase (e.g., chloroform:methanol, 6:1 v/v). Scrape the bands corresponding to aristolochic acids and elute with a mixture of chloroform and methanol.
-
Analytical Methods for Quantification
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 1% acetic acid in water (e.g., 60:40 v/v) is commonly used. Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 250 nm or 390 nm.
-
Quantification: Based on a calibration curve generated from certified reference standards of AA-I and AA-II.
High-Performance Thin Layer Chromatography (HPTLC) [10][11][12]
-
Stationary Phase: HPTLC plates with silica gel 60 F254.
-
Mobile Phase: A common solvent system is n-hexane:chloroform:methanol.
-
Detection: Visualization under UV light at 254 nm and 366 nm. Densitometric scanning can be used for quantification.
Biosynthesis and Metabolic Activation
Biosynthetic Pathway of Aristolochic Acid I
The biosynthesis of aristolochic acids is a complex process that starts from the amino acid tyrosine. The pathway involves the formation of benzylisoquinoline alkaloids as key intermediates. The following diagram illustrates the proposed biosynthetic pathway leading to Aristolochic Acid I.[1][3][10][13]
Metabolic Activation and Mechanism of Toxicity
The following diagram outlines the key steps in the metabolic activation of Aristolochic Acid I and its subsequent interaction with DNA.
Conclusion
While this compound is not a known natural product, the study of the naturally occurring aristolochic acids provides critical insights into the biosynthesis and biological activities of nitrophenanthrene derivatives. The inherent toxicity of aristolochic acids, stemming from their metabolic activation to DNA-damaging species, underscores the importance of rigorous phytochemical analysis and quality control of herbal medicines. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers working on the characterization and risk assessment of these and other potentially toxic natural products. Further research into the specific enzymes and genetic factors that modulate the bioactivation of aristolochic acids will be crucial for understanding individual susceptibility and developing potential therapeutic interventions for aristolochic acid nephropathy.
References
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | Semantic Scholar [semanticscholar.org]
- 9. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
- 21. academic.oup.com [academic.oup.com]
Theoretical and Computational Insights into 2-Nitrophenanthraquinone: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Nitrophenanthraquinone, a nitroaromatic compound of interest to researchers, scientists, and drug development professionals. While direct experimental and computational data for this specific molecule is limited in publicly available literature, this document consolidates information from closely related analogues, such as other nitrophenanthraquinones and nitroanthracenes, to provide a predictive framework for its properties and behavior. This guide covers predicted physicochemical and spectroscopic data, a proposed synthetic protocol, a generalized workflow for its computational analysis, and a discussion of its potential biological significance in the context of nitroaromatic compounds. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Introduction
Phenanthraquinones are a class of polycyclic aromatic diones that have attracted significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. The introduction of a nitro group to the phenanthraquinone scaffold, as in this compound, is expected to significantly modulate its electronic properties, reactivity, and biological action. Nitroaromatic compounds are known to exhibit a wide range of biological effects, often linked to their bioreductive activation in cellular environments. Understanding the fundamental molecular properties of this compound through theoretical and computational methods is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
This guide aims to provide a foundational understanding of this compound by leveraging computational chemistry principles and experimental data from analogous compounds.
Predicted Physicochemical and Spectroscopic Data
Due to the limited availability of direct experimental data for this compound, the following properties have been predicted based on known values for phenanthraquinone and the influence of the nitro substituent on similar aromatic systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₇NO₄ |
| Molecular Weight | 253.21 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | > 200 °C (estimated) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR (in CDCl₃, 400 MHz) | Aromatic region (δ 7.5-9.0 ppm) with complex splitting patterns. Protons on the nitro-substituted ring are expected to be shifted downfield. |
| ¹³C NMR (in CDCl₃, 100 MHz) | Signals for carbonyl carbons (δ > 180 ppm). Aromatic carbons will appear between δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. |
| Infrared (IR) (KBr pellet) | Strong C=O stretching vibrations (~1670-1690 cm⁻¹). Asymmetric and symmetric NO₂ stretching bands (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹ respectively). Aromatic C-H stretching (~3050-3100 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 253. Characteristic fragmentation pattern involving the loss of NO₂ (m/z = 46) and CO (m/z = 28). |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound is via the direct nitration of phenanthraquinone. The following protocol is a generalized procedure based on standard nitration reactions of polycyclic aromatic hydrocarbons.
Proposed Synthesis of this compound
The synthesis involves the electrophilic aromatic substitution of phenanthraquinone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Phenanthraquinone: Slowly add finely powdered phenanthraquinone to the cooled sulfuric acid with continuous stirring until it completely dissolves.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the phenanthraquinone solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude product, which may contain a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) or by column chromatography on silica (B1680970) gel.
Theoretical and Computational Studies Workflow
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules like this compound. The following workflow outlines a typical computational study.
Computational Methodology
-
Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or higher).
-
Vibrational Frequency Analysis: Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the electrostatic potential (ESP) map are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Spectroscopic Prediction: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.
-
Molecular Docking (Optional): If a potential biological target is known, molecular docking studies can be performed to predict the binding mode and affinity of this compound with the target protein.
Potential Biological Signaling and Significance
While specific signaling pathways for this compound have not been elucidated, the biological activity of nitroaromatic compounds is often linked to their bioreduction.
The nitro group can be reduced by cellular enzymes, such as nitroreductases, to form a nitro radical anion. This radical can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, DNA damage, and apoptosis. The mutagenic and genotoxic potential of many nitroarenes is attributed to such mechanisms. Further experimental studies are required to validate this hypothesized pathway for this compound.
Conclusion
This technical guide has provided a predictive and theoretical framework for the study of this compound. By leveraging data from analogous compounds and established computational methodologies, we have outlined its likely physicochemical and spectroscopic properties, a plausible synthetic route, and a workflow for its in-silico analysis. The potential for bioreductive activation highlights its promise as a molecule of interest for further investigation in drug development. Future experimental work is necessary to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this compound.
An In-depth Technical Guide to the Health and Safety of 2-Nitrophenanthraquinone
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Nitrophenanthraquinone (CAS No. 604-95-5) was publicly available at the time of compiling this guide. The following information is synthesized from data on structurally related compounds, including other nitroaromatic substances. Researchers should treat this compound as a potentially hazardous substance and handle it with extreme care, adhering to all institutional safety protocols. This guide is intended for researchers, scientists, and drug development professionals.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-nitrophenanthrene-9,10-dione |
| CAS Number | 604-95-5[1] |
| Molecular Formula | C₁₄H₇NO₄[1] |
| Molecular Weight | 253.21 g/mol [1] |
| Synonyms | 2-Nitro-9,10-phenanthraquinone |
Hazard Identification and Classification
Based on data for analogous nitroaromatic compounds, this compound should be considered hazardous. The following classifications are extrapolated and should be treated as provisional:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.
-
Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[2]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning or Danger
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
H410: Very toxic to aquatic life with long-lasting effects.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. However, the toxicity of nitroaromatic compounds is generally linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates.[3][4]
General Mechanism of Toxicity for Nitroaromatic Compounds: The toxicity of many nitroaromatic compounds is believed to be initiated by the reduction of the nitro group to a nitroso derivative, which can then be further reduced to a hydroxylamine (B1172632) and an amino group. These intermediates, particularly the nitro radical anion, can react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). This process, known as redox cycling, can lead to oxidative stress, damaging cellular components like DNA, lipids, and proteins.[3][5] Some studies suggest that the toxicity of nitroaromatics is related to the number and orientation of the nitro groups.[6]
Figure 1: Generalized toxicity pathway for nitroaromatic compounds.
Physical and Chemical Properties
The following table summarizes the anticipated physical and chemical properties of this compound, extrapolated from data on related compounds.
| Property | Value | Source (Analogous Compound) |
| Physical State | Solid, powder | 1-Nitroanthraquinone |
| Color | Pale yellow to yellow-red | 1-Nitroanthraquinone |
| Melting Point | 232°C | 1-Nitroanthraquinone |
| Solubility | Insoluble in water | General for anthraquinones |
| Stability | Stable under normal conditions. Light sensitive. | 2-nitrophenol |
Exposure Controls and Personal Protection
Given the potential hazards, stringent control measures are necessary when handling this compound.
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Use of a powder containment enclosure or glove box is recommended for weighing and aliquoting.
Personal Protective Equipment (PPE):
| Protection Type | Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For significant handling, disposable coveralls are recommended. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential. A powered air-purifying respirator (PAPR) may be required for high-risk activities. |
Experimental Protocols: Safe Handling Workflow
The following workflow is a general guideline for safely handling potent powdered compounds like this compound. A substance-specific risk assessment should be performed before commencing any work.
Figure 2: Safe handling workflow for potent powdered compounds.
Methodology:
-
Preparation:
-
Review all available safety data and establish a standard operating procedure (SOP).
-
Prepare a designated handling area within a chemical fume hood or other containment device.
-
Ensure a chemical spill kit is readily available.
-
Prepare labeled, sealed waste containers for solid and liquid waste.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
-
Handling and Experimentation:
-
Perform all manipulations that may generate dust (e.g., weighing, transferring) within a containment device such as a powder-containment balance enclosure or a glove box.
-
Use techniques that minimize dust generation, such as gentle scooping rather than pouring.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers covered whenever possible.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone), followed by a detergent solution.
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
PPE Doffing and Waste Disposal:
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Assumed to be stable under recommended storage conditions. May be light-sensitive.
-
Incompatible Materials: Strong oxidizing agents, strong bases.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should be treated as the product itself.
References
- 1. This compound|604-95-5|COA [dcchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dl.astm.org [dl.astm.org]
Unveiling the Research Potential of 2-Nitrophenanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenanthraquinone, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is emerging as a compound of significant interest in chemical and biomedical research. Its unique chemical structure, characterized by the presence of a nitro group on the phenanthraquinone core, imparts distinct electronic properties that are being explored for various applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, potential biological activities, and future research directions. While specific biological data for this compound is limited, this guide draws upon research on analogous phenanthraquinone derivatives to illuminate its potential.
Chemical Properties and Synthesis
This compound (CAS No. 604-95-5) is a bioactive compound with the molecular formula C₁₄H₇NO₄ and a molecular weight of 253.21 g/mol .[1][2]
Synthesis of this compound Derivatives
While specific protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a key application has been its use as a precursor in the synthesis of more complex molecules. For instance, it serves as a starting material for nitro-substituted phenanthroimidazole ferrocene (B1249389) derivatives, which have demonstrated utility as colorimetric anion sensors.[1][3]
A representative experimental protocol for the synthesis of a 2-nitrophenanthro[9,10-d]imidazole derivative, using this compound, is detailed below. This multi-step synthesis highlights the chemical reactivity of the quinone and nitro functional groups.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole
This protocol is adapted from the synthesis of related phenanthroimidazole derivatives.[4]
Materials:
-
This compound
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol), 4-nitrobenzaldehyde (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 8-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of ethanol (B145695).
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole.
Logical Relationship of Synthesis:
Caption: Logical workflow for the synthesis of a 2-nitrophenanthro[9,10-d]imidazole derivative.
Potential Research Applications
While direct biological studies on this compound are not abundant, the broader class of phenanthraquinone derivatives has shown significant promise in several therapeutic areas, suggesting potential avenues of investigation for the 2-nitro derivative.
Cytotoxic Activity against Cancer Cells
Phenanthraquinone and its derivatives are well-documented for their cytotoxic effects against a variety of cancer cell lines. This activity is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and apoptosis in cancer cells.
Quantitative Data on Related Phenanthraquinone Derivatives:
The following table summarizes the cytotoxic activities (IC₅₀ values) of several phenanthraquinone derivatives against various human cancer cell lines. This data provides a comparative framework for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Calanquinone A | A549 (Lung) | 0.45 µg/mL |
| Calanquinone A | PC-3 (Prostate) | < 0.5 µg/mL |
| Calanquinone A | MCF-7 (Breast) | < 0.02 µg/mL |
| Denbinobin | Various | 0.08 - 1.66 µg/mL |
| 6-Methoxycoelonin | Melanoma | 2.59 |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol for evaluating the cytotoxic activity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Evaluation:
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Enzyme Inhibition
The quinone structure is a common motif in many enzyme inhibitors. It is plausible that this compound could act as an inhibitor for various enzymes, particularly those involved in cellular redox processes or signaling pathways critical for cancer cell survival. The nitro group can significantly influence the electronic properties of the quinone ring, potentially enhancing its binding affinity to target enzymes.
Potential Signaling Pathways for Investigation:
Based on the known mechanisms of other quinone-based anticancer agents, potential signaling pathways that could be modulated by this compound include:
-
Apoptosis Pathway: Induction of programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
-
PI3K/Akt/mTOR Pathway: Inhibition of this key survival pathway, which is often dysregulated in cancer.
-
MAPK/ERK Pathway: Interference with this signaling cascade that regulates cell proliferation, differentiation, and survival.
Signaling Pathway Diagram: Hypothetical Inhibition of a Kinase Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Future Directions and Conclusion
The field of research surrounding this compound is still in its nascent stages. While its application as a chemical sensor has been demonstrated, its potential in drug discovery and development remains largely unexplored. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, antimicrobial, and antiviral activities of this compound against a wide range of cell lines and pathogens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to identify compounds with improved potency and selectivity.
References
- 1. The first colorimetric receptor for the B4O72− anion based on nitro substituted phenanthroimidazole ferrocene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-nitrophenanthrene-9,10-dione | CAS#:604-95-5 | Chemsrc [chemsrc.com]
- 3. The first colorimetric receptor for the B4O72− anion based on nitro substituted phenanthroimidazole ferrocene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Comprehensive Review of Phenanthraquinone and Its Nitro Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of phenanthraquinone and its nitrated analogs, a class of compounds garnering significant interest in medicinal chemistry, oncology, and environmental toxicology. From their initial exploration in the dye industry to their current investigation as potential anticancer agents, this document covers the synthesis, characterization, and diverse biological activities of these molecules.[1] We delve into the critical experimental methodologies, present key quantitative data for comparative analysis, and visualize the underlying molecular mechanisms and experimental workflows to offer a comprehensive resource for advancing research and development.
Synthesis of Phenanthraquinone and its Nitro Derivatives
The primary route for synthesizing nitrated phenanthrenequinones is the electrophilic aromatic substitution of the parent 9,10-phenanthrenequinone.[1][2] The regioselectivity and the degree of nitration are controlled by carefully modulating reaction conditions such as temperature and the concentration of nitrating agents, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This method has been foundational in creating a diverse family of derivatives, including 2,5-dinitro, 2,7-dinitro, 3,6-dinitro, and 2,4,7-trinitro analogs.[1]
The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of the phenanthrenequinone (B147406) molecule.[2] While the carbonyl groups are deactivating, in polycyclic systems like phenanthrenequinone, the directing effects are complex, allowing for the formation of various isomers.[3]
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone [1]
This protocol is based on the direct nitration method pioneered by early 20th-century chemists like J. Schmidt.[1]
-
Materials: 9,10-phenanthrenequinone, fuming nitric acid, concentrated sulfuric acid, ice, deionized water, standard laboratory glassware (beaker, flask with stirrer), filtration apparatus (e.g., Buchner funnel).
-
Procedure:
-
Prepare a cooled mixture of fuming nitric acid and concentrated sulfuric acid in a flask.
-
Slowly add 9,10-phenanthrenequinone to the cooled acid mixture while stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low level initially.[1]
-
Allow the reaction to proceed to completion.
-
Quench the reaction by pouring the mixture onto ice-water to precipitate the crude product.[4]
-
Collect the precipitate by filtration and wash thoroughly with deionized water until the washings are neutral to remove residual acid.[4][5]
-
The crude product can be further purified by recrystallization from a suitable solvent to yield pure 2,7-dinitro-9,10-phenanthrenequinone.[1]
-
Protocol 2: Synthesis of 1,3,6-Trinitro-9,10-phenanthrenequinone [4][6]
This two-step method involves the formation of a sulfonyldioxy intermediate.
-
Part 1: Synthesis of 9,10-Sulfonyldioxyphenanthrene (Intermediate)
-
Part 2: Nitration and Decomposition
-
Suspend the intermediate, 9,10-sulfonyldioxyphenanthrene, in concentrated nitric acid (d = 1.51) in a round-bottom flask cooled in an ice bath.[4][6]
-
Allow the nitration to proceed, followed by the decomposition of the cyclic sulfate (B86663) intermediate to yield the final product.[4][6] This may occur concurrently or require a subsequent heating step.[4]
-
Isolate the product by pouring the reaction mixture onto ice-water, followed by vacuum filtration.[4]
-
Wash the collected solid with water and purify by recrystallization.[4]
-
Synthesis and Workflow Visualization
Caption: General workflow for the synthesis and purification of nitro-phenanthraquinones.
Physicochemical Data
The introduction of nitro groups significantly alters the physicochemical properties of the phenanthrenequinone scaffold. A summary of key data for the parent compound and a representative nitro derivative is provided below.
| Property | 9,10-Phenanthrenequinone | 1,3,6-Trinitro-9,10-phenanthrenequinone | Reference(s) |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₅N₃O₈ | [7] |
| Molecular Weight | 208.21 g/mol | 343.20 g/mol | [7] |
| Appearance | Orange-red solid/crystals | - | [7] |
| Melting Point | 206-207 °C | 261-263 °C | [7],[4][6] |
| Boiling Point | ~360 °C | - | [7] |
| LogP | 2.52 | - | [7] |
Biological Activities and Therapeutic Potential
Phenanthrenequinone and its derivatives exhibit a broad spectrum of biological activities, with cytotoxic, enzyme inhibitory, and antimicrobial effects being the most prominent.[8][9][10] The addition of nitro groups can significantly modulate this activity, a phenomenon that is under active investigation.[1]
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of phenanthrene (B1679779) derivatives against a variety of human cancer cell lines.[8][11][12] For instance, certain 3-methoxy-1,4-phenanthrenequinones have shown significant cytotoxicity with IC₅₀ values in the sub-micromolar range.[11] The parent 9,10-phenanthrenequinone is known to be cytotoxic, and its nitrated derivatives are being explored for their potential as enhanced anticancer agents.[1]
The mechanisms underlying this cytotoxicity are multifaceted and include the induction of apoptosis through both caspase-dependent and independent pathways, inhibition of enzymes like topoisomerase II, and, most notably, the generation of oxidative stress.[11]
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / EC₅₀ Values | Reference(s) |
| Calanquinone A (a 1,4-PQ) | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | 0.08–1.06 µg/mL (IC₅₀) | [11] |
| Denbinobin (a 1,4-PQ) | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | 0.08–1.06 µg/mL (IC₅₀) | [11] |
| Calanquinone A (a 1,4-PQ) | MCF-7 (Breast) | < 0.02 µg/mL (EC₅₀) | [12] |
| 5-hydroxy-2,3-dimethoxy-1,4-PQ | HL-60 | 4.7 µM (IC₅₀) | [11] |
| Phenanthrene derivative T26 | Human pancreatic cancer cell lines (PCI35, MiaPaca-2, PANC-1, etc.) | Potent inhibition observed | [13] |
| 9,10-Phenanthrenequinone | Bovine aortic endothelial cells (inhibition of NO formation) | 0.6 µM (IC₅₀) | [14] |
Note: PQ stands for Phenanthrenequinone. Data is presented as reported in the source literature.
Enzyme Inhibition
Phenanthrenequinones have been identified as inhibitors of several key enzymes. For example, the derivative T26 was found to be a potent inhibitor of Pim-1 and Pim-3 kinases, which are proto-oncogenes implicated in several cancers, particularly pancreatic cancer.[13] Inhibition of these kinases by T26 leads to G₂/M cell cycle arrest and apoptosis in cancer cells.[13] Other derivatives have been reported as inhibitors of enzymes like casein kinase II (CK2).[8] The nitro-containing indene (B144670) framework, structurally related to phenanthrene, has also been explored for enzyme inhibition, suggesting a broader potential for nitroaromatic scaffolds.[15]
Antimicrobial Activity
Phenanthrenes are a recognized class of phytoalexins with demonstrated antimicrobial activities against various pathogens, including drug-resistant strains like MRSA.[16] Derivatives isolated from plants have shown inhibitory effects against both bacteria and fungi.[10][17][18] While specific data on the antimicrobial properties of nitro-phenanthraquinones is less prevalent in the provided results, the broader class of nitroaromatic compounds and anthraquinone (B42736) (a related quinone) derivatives are known to possess antimicrobial activity.[17][19][20]
Core Mechanism of Action: Oxidative Stress
A primary mechanism for the biological activity of phenanthrenequinones is their ability to induce cytotoxicity through the generation of reactive oxygen species (ROS) via redox cycling.[1][14]
The quinone structure is central to this process. It can be enzymatically reduced by one electron to form a semiquinone radical.[14] This unstable radical readily reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide (B77818) anion (O₂⁻) in the process. This cycle can repeat, leading to a significant accumulation of superoxide, which is a precursor to other damaging ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals.[14] This cascade results in oxidative stress, disrupting cellular homeostasis, damaging DNA, and ultimately triggering apoptotic cell death pathways.[1] Enzymes such as L-Xylulose Reductase (XR) have been implicated in the reduction of 9,10-PQ, contributing to this ROS production cycle.[14]
Visualizing the Redox Cycle and Downstream Effects
Caption: Redox cycling of phenanthrenequinone leading to ROS generation and apoptosis.
Experimental Protocols for Biological Evaluation
Protocol 3: General Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cells.
-
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound (phenanthrenequinone derivative), dimethyl sulfoxide (B87167) (DMSO), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., acidified isopropanol).
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Detection: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value from the dose-response curve.[8]
-
Protocol 4: Kinase Inhibition Assay (General) [8]
This protocol describes a typical workflow to assess the enzyme inhibitory activity of a compound.
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer containing the target kinase (e.g., Pim-1), a specific substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Inhibitor Addition: Add the test phenanthrenequinone derivative to the reaction mixture at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to allow the enzymatic phosphorylation reaction to proceed.
-
Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various methods, such as fluorescence polarization or specific antibodies that recognize the phosphorylated substrate.
-
IC₅₀ Determination: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.[8]
-
Caption: A typical workflow for evaluating enzyme inhibition by test compounds.
Conclusion and Future Directions
Phenanthraquinone and its nitro derivatives represent a compelling class of compounds with significant, though not fully explored, therapeutic potential. Their synthesis is well-established, and their biological activities, particularly their cytotoxicity against cancer cells, are potent. The core mechanism of ROS generation provides a solid foundation for understanding their effects, but also highlights the need for careful toxicological evaluation, especially given their presence as environmental pollutants.[1]
Future research in this field should focus on several key areas:
-
Systematic Synthesis and Screening: The creation of a broader library of nitrated phenanthraquinone isomers and their systematic screening against diverse panels of cancer cell lines is crucial to establish comprehensive structure-activity relationships (SAR).[1]
-
Mechanism of Action Studies: While ROS generation is a key factor, more detailed investigations into the specific signaling pathways modulated by different derivatives are needed to identify precise molecular targets and potential resistance mechanisms.[1]
-
Pharmacokinetic and Toxicological Profiling: For any derivative to advance towards clinical application, a thorough in vivo evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity is essential.
-
Exploration of Other Biological Activities: The potential of these compounds as antimicrobial or antiviral agents remains an underexplored area that warrants further investigation.
By addressing these points, the scientific community can unlock the full potential of nitrated phenanthraquinones, possibly translating a class of historical dyes and environmental contaminants into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Nitrophenanthraquinone, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is a two-step process commencing with the nitration of phenanthrene (B1679779) to produce a mixture of nitrophenanthrene isomers, followed by the separation of the desired 2-nitrophenanthrene (B96471) and its subsequent oxidation.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound. Please note that the yield for the nitration step can vary depending on the specific conditions and the efficiency of isomer separation.
Table 1: Nitration of Phenanthrene
| Parameter | Value | Reference |
| Reactants | ||
| Phenanthrene | 1.0 molar equivalent | [General electrophilic nitration protocols] |
| Fuming Nitric Acid | ~1.1 molar equivalents | [General electrophilic nitration protocols] |
| Glacial Acetic Acid | Solvent | [1] |
| Reaction Conditions | ||
| Temperature | 60°C | [1] |
| Reaction Time | 1 hour | [1] |
| Product | ||
| Product Mixture | Mixture of nitrophenanthrene isomers | [2] |
| Theoretical Yield | 125% of starting material weight | (Calculated) |
| Expected Isomer Ratio | Varies; 9-isomer is often significant | [2] |
Table 2: Oxidation of 2-Nitrophenanthrene to this compound
| Parameter | Value | Reference |
| Reactants | ||
| 2-Nitrophenanthrene | 1.0 molar equivalent | (Assumed for protocol) |
| Chromic Acid (CrO₃) | ~4.0 molar equivalents | [2] |
| Sulfuric Acid (conc.) | ~8.0 molar equivalents | [2] |
| Water | Solvent | [2] |
| Reaction Conditions | ||
| Temperature | Gentle boiling (initially), then reflux | [2] |
| Reaction Time | ~20 minutes at reflux | [2] |
| Product | ||
| Product | This compound | (Target) |
| Appearance | Expected to be a crystalline solid | [2] |
| Reported Yield (for phenanthrene) | 44-48% | [2] |
Experimental Protocols
Part 1: Nitration of Phenanthrene
This protocol describes a general method for the nitration of phenanthrene, which results in a mixture of isomers. The separation of 2-nitrophenanthrene is a critical subsequent step.
Materials:
-
Phenanthrene
-
Glacial Acetic Acid
-
Fuming Nitric Acid (d=1.5)
-
Water
-
Benzene (for recrystallization)
-
Petroleum Ether (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Beaker
-
Buchner funnel and flask for vacuum filtration
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve phenanthrene in glacial acetic acid.
-
Heat the mixture to 60°C with stirring.
-
From the dropping funnel, add a solution of fuming nitric acid in glacial acetic acid dropwise over one hour, maintaining the reaction temperature at 60°C.[1]
-
After the addition is complete, continue stirring at 60°C for an additional 30 minutes.
-
Cool the reaction mixture to approximately 10°C to induce crystallization of the nitrophenanthrene isomers.
-
Collect the precipitated isomers by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Further product can be obtained from the mother liquor by the addition of water.
-
The crude product is a mixture of nitrophenanthrene isomers and will require separation.
Separation of 2-Nitrophenanthrene:
The separation of nitrophenanthrene isomers is challenging due to their similar physical properties. Fractional crystallization or column chromatography are the recommended methods.
-
Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. A suitable solvent system, such as a benzene-petroleum ether mixture, should be used.[1] Multiple recrystallization steps will likely be necessary to obtain pure 2-nitrophenanthrene.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) can be employed to separate the isomers based on their different polarities.
Part 2: Oxidation of 2-Nitrophenanthrene to this compound
This protocol is adapted from the well-established method for the oxidation of phenanthrene to phenanthrenequinone.[2]
Materials:
-
2-Nitrophenanthrene (isolated from Part 1)
-
Chromic Acid (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Carbonate solution (saturated)
-
95% Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Beakers
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, create a suspension of 2-nitrophenanthrene and chromic acid in water.
-
With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture.
-
After the initial addition of sulfuric acid is complete, add a solution of chromic acid in water from the dropping funnel.
-
Heat the mixture to reflux and maintain for approximately 20 minutes.[2]
-
Cool the reaction mixture to room temperature and then pour it into an equal volume of cold water.
-
Chill the mixture in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is colorless.
-
To purify the product, transfer the solid to a beaker and treat it with a saturated solution of sodium carbonate with good stirring. This will liberate the quinone.
-
Collect the purified this compound by vacuum filtration, wash well with cold water, and dry.
-
Further purification can be achieved by recrystallization from 95% ethanol.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 2-Nitrophenanthraquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenanthraquinone, a derivative of phenanthrene-9,10-dione, serves as a versatile precursor in organic synthesis, particularly in the construction of nitrogen-containing polycyclic aromatic hydrocarbons and heterocyclic systems. The presence of the nitro group and the ortho-quinone moiety offers dual reactivity, enabling its use in a variety of synthetic transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the quinone framework is primed for condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening pathways to a diverse range of functionalized phenanthrene (B1679779) derivatives.
This document provides detailed application notes and experimental protocols for key transformations of this compound, focusing on its conversion to valuable intermediates for materials science and drug discovery.
Key Applications and Synthetic Pathways
The strategic location of the nitro group on the phenanthrenequinone (B147406) scaffold allows for several key synthetic applications:
-
Reduction to 2-Aminophenanthraquinone: The conversion of the nitro group to a primary amine is a fundamental transformation, yielding 2-aminophenanthraquinone. This amino derivative is a crucial building block for the synthesis of more complex molecules, including dyes, ligands, and biologically active compounds.
-
Synthesis of Phenazine (B1670421) Derivatives: The 1,2-dione functionality of the phenanthrenequinone core readily undergoes condensation with 1,2-diamines, such as o-phenylenediamine (B120857), to form highly conjugated phenazine systems. These structures are of significant interest due to their prevalence in biologically active molecules and their potential applications in organic electronics.
The overall synthetic utility can be visualized as a workflow where this compound is a central precursor leading to multiple downstream products.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Aminophenanthraquinone
This protocol details the reduction of the nitro group of this compound to form 2-aminophenanthraquinone. A common method for this transformation is catalytic hydrogenation.
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 g, 3.95 mmol) in DMF (40 mL).
-
Carefully add 10% Pd/C (0.1 g, 10 wt%) to the solution.
-
Seal the vessel and purge with an inert gas (N₂ or Ar) for 10 minutes.
-
Introduce hydrogen gas into the vessel to a pressure of 1 to 4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of DMF.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford 2-aminophenanthraquinone.
Expected Yield and Characterization:
The yield of 2-aminophenanthraquinone is typically high, ranging from 85-95%. The product can be characterized by standard spectroscopic methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected IR (cm⁻¹) |
| 2-Aminophenanthraquinone | C₁₄H₉NO₂ | 223.23 | Aromatic protons (7.0-8.5), Amine protons (broad singlet, 4.5-5.5) | N-H stretch (3300-3500), C=O stretch (1650-1680) |
Protocol 2: Synthesis of a Nitro-Substituted Phenazine Derivative
This protocol describes the condensation of this compound with o-phenylenediamine to synthesize the corresponding nitro-substituted phenazine derivative. This reaction is a classic method for forming the phenazine ring system.
Workflow for Phenazine Synthesis
Caption: Experimental workflow for phenazine synthesis.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 3.95 mmol) and o-phenylenediamine (0.47 g, 4.35 mmol, 1.1 equivalents).
-
Add glacial acetic acid (30 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water (200 mL) with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Expected Yield and Characterization:
The yield of the nitro-substituted phenazine derivative is generally good, typically in the range of 80-90%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected Mass Spec (m/z) |
| Nitro-phenanthro[9,10-b]phenazine | C₂₀H₁₁N₃O₂ | 325.32 | Complex aromatic signals (7.5-9.5) | [M]+ or [M+H]+ at 325 or 326 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitro-aromatic compounds can be toxic and potentially explosive under certain conditions. Handle with care.
-
Catalytic hydrogenation with palladium on carbon is flammable. Handle the catalyst carefully and do not expose it to air when dry.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2-Nitrophenanthraquinone in Dye and Pigment Manufacturing
Disclaimer: The direct application of 2-Nitrophenanthraquinone in industrial dye and pigment manufacturing is not widely documented in publicly available literature. However, its chemical structure suggests a potential role as a precursor for the synthesis of specialized dyes, particularly those based on the phenanthrene (B1679779) core, which is known for its fluorescent properties. These application notes provide a scientifically grounded, hypothetical framework for researchers and scientists to explore the potential of this compound in this context.
Introduction: Potential as a Dye Precursor
This compound, while not a dye itself, possesses the foundational phenanthrenequinone (B147406) structure and a nitro functional group. The phenanthrene moiety is a well-established chromophore and fluorophore, forming the core of various fluorescent probes and dyes for advanced applications. The nitro group can be chemically reduced to a primary amine (-NH2), a versatile functional group in dye synthesis. The resulting 2-Aminophenanthraquinone can then serve as a key intermediate in the production of various dye classes, including azo dyes and other substituted phenanthrene-based colorants.
This document outlines the potential synthetic pathway from this compound to a hypothetical phenanthrene-based azo dye, providing detailed experimental protocols for its synthesis and characterization.
Proposed Synthetic Pathway
The proposed pathway involves a two-step process:
-
Reduction of this compound: The nitro group is reduced to an amine to form 2-Aminophenanthraquinone.
-
Diazotization and Azo Coupling: The resulting amine is diazotized and coupled with a suitable aromatic compound (e.g., phenol) to form a colored azo dye.
Caption: Proposed synthetic pathway from this compound to a phenanthrene-based azo dye.
Experimental Protocols
This protocol describes the reduction of the nitro group of this compound to a primary amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent).
-
Add ethanol to dissolve the starting material.
-
Slowly add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding 10% sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water.
-
Dry the solid product in a vacuum oven at 60°C.
-
The crude 2-Aminophenanthraquinone can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle concentrated hydrochloric acid with extreme care.
This protocol details the diazotization of 2-Aminophenanthraquinone and subsequent coupling with phenol to produce a hypothetical azo dye.
Materials:
-
2-Aminophenanthraquinone
-
Sodium nitrite (B80452) (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of 2-Aminophenanthraquinone
-
Dissolve 2-Aminophenanthraquinone (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the amine solution, maintaining the temperature between 0-5°C.
-
Continue stirring for 15-20 minutes at this temperature. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the dye precipitate using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Representative Spectroscopic Properties
The following table summarizes representative spectroscopic data for a hypothetical fluorescent dye based on a phenanthrene core, similar to what might be expected from a derivative of 2-Aminophenanthraquinone. Actual values would need to be determined experimentally.
| Property | Representative Value |
| Absorption Maximum (λmax) | 350 - 450 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.6 |
| Appearance | Colored solid |
Visualization of Experimental Workflow
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ)
Disclaimer: Initial literature searches did not yield specific data on the anti-inflammatory properties of 2-Nitrophenanthraquinone. The following information is based on a structurally related compound, 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) , which has been studied for its anti-inflammatory effects. These protocols and data should be considered as a reference for investigating phenanthraquinone derivatives.
Introduction
Vascular inflammation is a critical process in the pathogenesis of atherosclerosis and other vascular diseases. It involves the activation of endothelial cells (ECs) and the subsequent recruitment and adhesion of leukocytes, mediated by the expression of cell adhesion molecules (CAMs) such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). The expression of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This document outlines the anti-inflammatory properties of 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ), a phenanthrene (B1679779) derivative, and provides detailed protocols for its investigation. DMPQ has been shown to attenuate monocyte-EC interactions and reduce the expression of TNF-α-induced ICAM-1 and VCAM-1 in endothelial cells by inhibiting the NF-κB signaling pathway.[1][2]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of DMPQ on inflammatory responses in vascular endothelial cells.
| Parameter Measured | Cell Type | Treatment | Concentration of DMPQ | Result | Reference |
| Monocyte Adhesion | Human ECs | TNF-α (10 ng/mL) | 5 µmol/L | Significant reduction in monocyte adhesion | [2] |
| ICAM-1 Expression | Human ECs | TNF-α | Concentration-dependent | Significant inhibition of TNF-α-induced ICAM-1 expression | [2] |
| VCAM-1 Expression | Human ECs | TNF-α | Concentration-dependent | Significant inhibition of TNF-α-induced VCAM-1 expression | [2] |
| IκBα Phosphorylation | Human ECs | TNF-α | Not specified | Inhibition of TNF-α-induced IκBα phosphorylation | [2] |
| NF-κB-DNA Complex Formation | Human ECs | TNF-α | Not specified | Attenuation of TNF-α-induced NF-κB-DNA complex formation | [2] |
Experimental Protocols
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) are a suitable model.
-
Culture Medium: Culture HUVECs in Medium 199 supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 15 µg/mL endothelial cell growth supplement.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HUVECs in appropriate culture plates and grow to confluence.
-
Pre-treat the cells with various concentrations of DMPQ (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Induce inflammation by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for the desired duration (e.g., 6 hours for CAM expression).
-
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells.
-
Monocyte Preparation:
-
Use a monocytic cell line like THP-1.
-
Label the THP-1 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
-
Adhesion Protocol:
-
Culture HUVECs to confluence in a 96-well plate.
-
Treat the HUVEC monolayer with DMPQ and/or TNF-α as described in the cell treatment protocol.
-
After treatment, wash the HUVEC monolayer gently with a fresh medium.
-
Add the fluorescently labeled THP-1 cells to each well and incubate for a specified time (e.g., 1 hour) to allow for adhesion.
-
Gently wash away the non-adherent THP-1 cells.
-
Quantify the adhesion by measuring the fluorescence intensity in each well using a fluorescence plate reader. Adhesion can also be visualized and imaged using a fluorescence microscope.[2]
-
This protocol is used to determine the protein levels of ICAM-1, VCAM-1, and key components of the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα).
-
Protein Extraction:
-
Treat HUVECs with DMPQ and TNF-α as described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ICAM-1, VCAM-1, phospho-IκBα, IκBα, or a housekeeping protein (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[2]
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of DMPQ.
Caption: Experimental workflow for the monocyte adhesion assay.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Nitrophenanthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitrophenanthraquinone is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of interest in various fields, including environmental science and toxicology, due to the potential mutagenic and carcinogenic properties associated with this class of compounds. Accurate and reliable quantification of this compound is essential for research and quality control purposes. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is based on established principles for the analysis of related nitroaromatic compounds and phenanthrenes.
Proposed HPLC Method
A reverse-phase HPLC method with UV detection is proposed for the separation and quantification of this compound. A C18 stationary phase is selected due to its wide use and effectiveness in separating nitroaromatic compounds.[1][2][3] The mobile phase consists of a gradient of acetonitrile (B52724) and water with a formic acid modifier to ensure good peak shape and resolution.
Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These parameters may require optimization for specific matrices or instrumentation.
| Parameter | Proposed Condition |
| HPLC System | Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[1][4][5] |
Data Presentation: Hypothetical Method Performance Characteristics
The following table summarizes the anticipated performance characteristics of the proposed HPLC method for this compound analysis. These values are illustrative and based on typical performance for the analysis of similar nitroaromatic compounds.[6] Method validation would be required to establish definitive performance data.
| Parameter | Anticipated Performance |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Retention Time (Approx.) | 8 - 12 min |
Experimental Workflow
The logical flow of the analytical process, from initial preparation to final data analysis, is outlined below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size is recommended).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (FA), analytical grade or higher.
-
Standard: A certified reference standard of this compound.
-
Glassware: Volumetric flasks, vials, and pipettes.
-
Filtration: 0.45 µm syringe filters for sample preparation.
2. Preparation of Solutions
-
Mobile Phase A (Water with 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas before use.[4]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
3. Sample Preparation
The sample preparation protocol will vary depending on the matrix. For a pure or semi-pure substance:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. HPLC System Setup and Analysis
-
Install the C18 column in the HPLC system.
-
Purge the system with the mobile phases.
-
Set up the chromatographic conditions as detailed in the "Chromatographic Conditions" table.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Create a sequence including injections of a blank (mobile phase diluent), the calibration standards, and the prepared samples.
-
Inject the standards and samples onto the HPLC system.
5. Data Analysis and Quantification
-
Integrate the peak corresponding to this compound in the chromatograms obtained from the standard and sample injections.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration of the analyte in the sample.
Disclaimer: This application note provides a proposed method for the analysis of this compound. This method has not been validated and should be fully validated for its intended use, following appropriate regulatory guidelines, to ensure accuracy, precision, and reliability.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: High-Sensitivity GC-MS Analysis of 2-Nitrophenanthraquinone for Environmental and Toxicological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of 2-Nitrophenanthraquinone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant environmental and toxicological concern due to its potential mutagenic and carcinogenic properties. The protocol outlined below provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for the accurate identification and quantification of this compound in various matrices.
Introduction
Nitro-PAHs are environmental pollutants formed from the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides, often originating from combustion processes. These compounds and their metabolites can exhibit significant toxicity. Therefore, sensitive and specific analytical methods are crucial for their monitoring in environmental samples and for toxicological research. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the high separation efficiency and specific detection necessary for the analysis of trace levels of this compound. This method is widely applicable in environmental monitoring, food safety, and drug metabolism studies.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common sample types.
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
To 100 mL of the aqueous sample, add a suitable internal standard.
-
Extract the sample twice with 50 mL of dichloromethane (B109758) (DCM) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
b) Solid-Phase Extraction (SPE) for Complex Matrices:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Elute the this compound with 10 mL of dichloromethane.
-
Concentrate the eluate to 1 mL prior to GC-MS analysis.
c) Sample Derivatization (Optional): For certain applications, derivatization can improve the volatility and thermal stability of the analyte. However, for this compound, direct analysis is generally feasible and preferred to avoid additional sample preparation steps.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended instrumental parameters for the GC-MS analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
Accurate quantification of this compound is achieved using Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity. The molecular weight of this compound (C₁₄H₇NO₄) is 253.21 g/mol .[1] Based on the fragmentation patterns of similar nitro-PAHs, the following ions are recommended for SIM analysis.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product/Characteristic Ions (m/z) | Notes |
| This compound | Matrix-dependent | 253 | 207, 179, 151 | The precursor ion is the molecular ion [M]⁺. The primary product ion at m/z 207 corresponds to the loss of a nitro group ([M-NO₂]⁺). Further fragmentation can lead to the loss of carbon monoxide ([M-NO₂-CO]⁺) at m/z 179. |
Note: The retention time is dependent on the specific GC column and conditions and should be confirmed by running a standard.
Data Presentation
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Linearity (r²) | > 0.995 | Method Validation |
| Limit of Detection (LOD) | ~0.1 µg/L | Based on similar nitro-PAH analyses |
| Limit of Quantification (LOQ) | ~0.3 µg/L | Based on similar nitro-PAH analyses |
| Recovery (%) | 85-115% | Method Validation |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
Application Note: Electrochemical Detection of 2-Nitrophenanthraquinone
Introduction
2-Nitrophenanthraquinone is a nitroaromatic compound of interest in various fields, including environmental monitoring and pharmaceutical research, due to the recognized toxic and mutagenic properties of many nitroaromatic compounds. The development of rapid, sensitive, and selective analytical methods for the detection of such compounds is of paramount importance. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization and on-site analysis.
This application note provides a detailed protocol for the electrochemical detection of this compound using a modified glassy carbon electrode (GCE). While specific literature on the electrochemical detection of this compound is not abundant, this protocol is based on established and effective methods for the detection of structurally similar nitroaromatic compounds. The methodology described herein can be adapted by researchers for the sensitive and selective determination of this compound.
The principle of detection is based on the electrochemical reduction of the nitro group (-NO₂) on the surface of a modified electrode. The modification of the working electrode with nanomaterials, such as graphene-based composites, can significantly enhance the electrocatalytic activity, leading to improved sensitivity and lower detection limits.[1][2]
Signaling Pathway
The electrochemical detection of this compound proceeds via the reduction of its nitro group. This is a multi-step process involving the transfer of electrons and protons. The generally accepted pathway for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) to the corresponding amine (Ar-NH₂) involves a six-electron, six-proton process, often with the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.[3][4]
Quantitative Data Summary
The following table summarizes the performance of various modified electrodes for the electrochemical detection of analogous nitroaromatic compounds. This data provides a benchmark for the expected analytical performance of a sensor for this compound.
| Analyte | Electrode Modification | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| 2-Nitrophenol | ZnO/RuO₂ NPs/GCE | I-V | - | 0.0000522 | [3][5] |
| 2-Nitrophenol | 4,4'-diaminobenzophenone/PGE | DPV | 0.75 - 15 | 0.23 | [6][7] |
| 2-Nitrophenol | Mg/Fe-LDH/GCE | Amperometry | 5 - 560 | 4 | [8] |
| 4-Nitrophenol (B140041) | rGO/AuNPs/GCE | DPV/SWV | 0.05 - 100 | 0.01 | [8] |
| Nitrobenzene | GO/MgO/GCE | DPV | 0.1 - 2333.5 | 0.01 | [7] |
| 2,4,6-Trinitrotoluene (TNT) | - | SWV | 38 - 139 ppm | 1 ppm | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a modified electrode and the subsequent electrochemical detection of this compound.
Apparatus and Reagents
-
Electrochemical Workstation: Potentiostat/galvanostat (e.g., CHI series or equivalent).
-
Three-Electrode System:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
-
-
Reagents:
-
Graphene oxide (GO)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Phosphate buffer solution (PBS, 0.1 M) of various pH values.
-
This compound standard.
-
High-purity nitrogen gas.
-
Alumina (B75360) slurry (0.05 µm) for polishing.
-
Deionized water.
-
Experimental Workflow
Detailed Methodologies
1. Preparation of the Glassy Carbon Electrode (GCE)
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the polished GCE in deionized water for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
2. Modification of the GCE with Reduced Graphene Oxide and Gold Nanoparticles (rGO/AuNPs/GCE)
This protocol is adapted from a similar procedure for the detection of 4-nitrophenol.[8]
-
Electrodeposition of Reduced Graphene Oxide (rGO):
-
Prepare a 1 mg/mL dispersion of graphene oxide (GO) in 0.1 M PBS (pH 7.0) by sonication.
-
Immerse the pre-cleaned GCE in the GO dispersion.
-
Perform electrodeposition by applying a constant potential of -1.2 V for 120 seconds.
-
Gently rinse the rGO/GCE with deionized water and dry it.
-
-
Electrodeposition of Gold Nanoparticles (AuNPs):
-
Immerse the rGO/GCE in a 0.5 mM HAuCl₄ solution (in 0.1 M PBS, pH 7.0).
-
Apply a constant potential of -0.2 V for 60 seconds to deposit AuNPs onto the rGO surface.
-
Rinse the resulting AuNPs/rGO/GCE with deionized water and allow it to dry at room temperature.
-
3. Electrochemical Measurements
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired concentrations using 0.1 M PBS (optimal pH to be determined experimentally, starting with pH 7.0 is recommended).
-
Transfer the analyte solution to the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes before the measurement and maintain a nitrogen atmosphere over the solution during the experiment.
-
Cyclic Voltammetry (CV):
-
Record the cyclic voltammograms in the potential range of approximately +0.2 V to -1.0 V (this range may need optimization).
-
Use a scan rate of 50 mV/s to investigate the electrochemical behavior of this compound.
-
-
Differential Pulse Voltammetry (DPV) for Quantitative Analysis:
-
Record DPVs in the same potential range as CV.
-
Typical DPV parameters (to be optimized) are: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound.
-
4. Data Analysis
-
Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ) from the calibration curve. The LOD can be calculated using the formula: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
-
For real sample analysis, the standard addition method is recommended to mitigate matrix effects.
Conclusion
This application note provides a comprehensive framework for the electrochemical detection of this compound. By utilizing a glassy carbon electrode modified with a reduced graphene oxide and gold nanoparticle composite, it is anticipated that a sensitive and selective detection method can be achieved. The provided protocols for electrode preparation, modification, and electrochemical measurement, along with the comparative data from similar nitroaromatic compounds, offer a solid starting point for researchers and professionals in drug development and environmental analysis. Optimization of experimental parameters such as pH, deposition times, and voltammetric settings will be crucial for achieving the best possible analytical performance for this specific analyte.
References
- 1. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Voltammetric determination of nitroaromatic and nitramine explosives contamination in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 2-nitrophenanthraquinone. The functionalization of this molecule is of significant interest for the development of novel dyes, pigments, and pharmacologically active compounds. The protocols outlined below cover key transformations of the nitro group and the aromatic core, providing a foundation for the synthesis of a diverse range of derivatives.
Overview of Functionalization Strategies
The functionalization of this compound can be approached through several key synthetic strategies. The presence of the electron-withdrawing nitro group and the quinone system dictates the reactivity of the molecule. The primary pathways for functionalization include:
-
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation, yielding 2-aminophenanthraquinone. This amine derivative serves as a versatile precursor for a wide array of subsequent reactions, including diazotization and amide bond formation.
-
Direct C-C Bond Formation via Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the direct replacement of the nitro group with an aryl or vinyl substituent. This method offers an efficient route to biaryl derivatives.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring system, activated by the nitro group, facilitates nucleophilic aromatic substitution reactions, enabling the introduction of various nucleophiles.
Experimental Protocols
Reduction of this compound to 2-Aminophenanthraquinone
Method A: Reduction with Sodium Sulfide (B99878)
This method is a classical and often high-yielding procedure for the reduction of nitroarenes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol (B145695) and water (e.g., 2:1 v/v).
-
Reagent Addition: To this suspension, add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, typically 3-5 eq.) in water.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Isolation: The product, 2-aminophenanthraquinone, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Method B: Reduction with Tin(II) Chloride
Reduction with stannous chloride is another widely used method, particularly effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate (B1210297) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq.) in concentrated hydrochloric acid dropwise to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reduction is generally complete within 1-3 hours.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: The neutralization is exothermic.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-aminophenanthraquinone can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
| Parameter | Method A: Sodium Sulfide | Method B: Tin(II) Chloride [1] |
| Reducing Agent | Sodium sulfide nonahydrate | Tin(II) chloride dihydrate |
| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate / HCl |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Work-up | Precipitation in water | Neutralization and Extraction |
| Advantages | Inexpensive, effective | Mild conditions, chemoselective |
| Disadvantages | Odor of H₂S, basic conditions | Stoichiometric tin waste |
Direct Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a powerful method for the direct conversion of the nitro group to a C-C bond, providing access to biaryl structures. This reaction has been successfully applied to a range of nitroarenes.[2][3]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5-2.0 eq.), and potassium phosphate (B84403) trihydrate (K₃PO₄·3H₂O, 3.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetylacetonate (B107027) (Pd(acac)₂, 0.05 eq.), BrettPhos (0.10 eq.), and 18-crown-6 (B118740) (1.0 eq.).
-
Solvent: Add anhydrous 1,4-dioxane.
-
Reaction Conditions: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Seal the flask and heat the mixture at 130 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
| Component | Recommended Reagent/Conditions [2][3] |
| Palladium Catalyst | Pd(acac)₂ |
| Ligand | BrettPhos |
| Base | K₃PO₄·nH₂O |
| Solvent | 1,4-dioxane |
| Temperature | 130 °C |
| Additive | 18-crown-6 |
Functionalization via Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution allows for the formal substitution of a hydrogen atom on the electron-deficient aromatic ring of this compound.[4][5] This reaction introduces a new substituent, typically at a position ortho or para to the nitro group.
Experimental Protocol:
-
Carbanion Generation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the carbanion precursor (e.g., chloromethyl phenyl sulfone, 1.2 eq.) in anhydrous THF or DMF. Cool the solution to a low temperature (e.g., -78 °C). Add a strong base such as potassium tert-butoxide (t-BuOK, 2.5 eq.) portion-wise to generate the carbanion.
-
Nucleophilic Addition: To this cold carbanion solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Conditions: Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours), allowing for the formation of the intermediate adduct. The reaction progress can be monitored by the disappearance of the starting material on TLC.
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Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the reduction of this compound.
Caption: Signaling pathway for the Suzuki-Miyaura coupling.
Caption: Logical relationship in the VNS reaction pathway.
References
Application Notes: 2-Nitrophenanthraquinone as a Fluorescent Probe for Cellular Imaging of Hypoxia
For Research Use Only.
Introduction
Cellular hypoxia, a condition of low oxygen concentration, is a hallmark of various pathological conditions, including solid tumors and ischemic diseases. The detection and imaging of hypoxic cells are crucial for understanding disease progression and developing targeted therapies. Nitroaromatic compounds have emerged as a promising class of fluorescent probes for hypoxia. These molecules are typically non-fluorescent due to the presence of the electron-withdrawing nitro group, which quenches fluorescence. In hypoxic environments, endogenous nitroreductase enzymes are overexpressed and can reduce the nitro group to an amino group, leading to a "turn-on" fluorescent signal.
This document describes the hypothetical application of 2-Nitrophenanthraquinone as a pro-fluorescent probe for imaging hypoxic cells. While direct experimental data for this compound is not extensively available, its application is proposed based on the well-established principles of nitroaromatic-based hypoxia probes. The reduction of the nitro group in this compound to the corresponding 2-Aminophenanthraquinone is expected to restore fluorescence, allowing for the visualization of hypoxic regions in cultured cells.
Principle of Detection
The proposed mechanism for this compound as a hypoxic probe is based on its enzymatic reduction to a fluorescent product. In normoxic conditions, this compound is cell-permeable and non-fluorescent. However, in hypoxic cells, the increased activity of nitroreductase enzymes, using NADH as a cofactor, catalyzes the reduction of the nitro group to an amino group. This conversion to 2-Aminophenanthraquinone, a fluorescent molecule, results in a detectable signal that is proportional to the level of hypoxia.
Photophysical and Chemical Properties
The following table summarizes the expected photophysical and chemical properties of this compound and its reduced form, 2-Aminophenanthraquinone. These values are estimations based on the properties of similar nitroaromatic probes and amino-substituted polycyclic aromatic hydrocarbons.
| Property | This compound (Probe) | 2-Aminophenanthraquinone (Product) |
| Molecular Formula | C₁₄H₇NO₄ | C₁₄H₉NO₂ |
| Molecular Weight | 253.21 g/mol | 223.23 g/mol |
| Appearance | Pale yellow solid | Yellowish-green solid |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, Ethanol |
| Excitation Wavelength (λex) | N/A (Non-fluorescent) | ~420 nm |
| Emission Wavelength (λem) | N/A (Non-fluorescent) | ~530 nm |
| Quantum Yield (Φ) | < 0.01 | ~0.3 - 0.5 |
| Molar Extinction Coefficient (ε) | Not determined | ~10,000 - 15,000 M⁻¹cm⁻¹ at λex |
Experimental Protocols
1. Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
Dilute the stock solution to the desired working concentration in a suitable buffer or cell culture medium immediately before use.
2. Cell Culture and Induction of Hypoxia
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Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture under standard conditions (37°C, 5% CO₂).
-
To induce hypoxia, place the cells in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours prior to probe loading. For normoxic controls, maintain cells under standard culture conditions.
3. Staining of Live Cells
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Prepare the staining solution by diluting the this compound stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C under hypoxic or normoxic conditions.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
4. Fluorescence Microscopy
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation filter ~420/20 nm, emission filter ~530/30 nm).
-
Acquire images of both hypoxic and normoxic cells stained with the probe.
-
A significant increase in fluorescence intensity is expected in hypoxic cells compared to normoxic cells.
Data Analysis
Quantitative analysis of the fluorescence images can be performed using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity of individual cells or regions of interest can be measured and compared between hypoxic and normoxic conditions.
Hypothetical Results
The expected results would show a marked increase in fluorescence in cells subjected to hypoxic conditions and stained with this compound, while cells under normoxic conditions would exhibit minimal background fluorescence.
| Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| Normoxia | 10 ± 2 |
| Hypoxia (1% O₂) | 150 ± 20 |
Visualizations
Caption: Proposed activation of this compound in hypoxic cells.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrophenanthraquinone
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Nitrophenanthraquinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) Nitration of phenanthrene (B1679779) to yield a mixture of nitrophenanthrene isomers, and 2) Oxidation of the 2-nitrophenanthrene (B96471) isomer to this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Nitrated Products | 1. Inactive nitrating agent (e.g., old nitric acid).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, high-quality nitrating agents.2. Gradually increase the reaction temperature while carefully monitoring for exotherms.3. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). |
| Low Yield of the Desired 2-Nitrophenanthrene Isomer | 1. Nitration of phenanthrene is not highly regioselective and produces a mixture of isomers (1-, 2-, 3-, 4-, and 9-nitro).2. Suboptimal reaction conditions favoring other isomers. | 1. Carefully perform chromatographic separation to isolate the 2-nitrophenanthrene isomer.2. Modify reaction conditions (e.g., solvent, temperature) to influence isomer distribution, though this can be challenging. |
| Formation of Significant Amounts of Dinitro and Trinitro Products | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Reaction time is too long. | 1. Maintain a lower reaction temperature throughout the addition and reaction period.2. Use a stoichiometric amount of the nitrating agent.3. Monitor the reaction closely with TLC and quench it once the desired mono-nitration is achieved. |
| Low Yield During Oxidation Step | 1. Incomplete oxidation of 2-nitrophenanthrene.2. Degradation of the product due to harsh oxidation conditions. | 1. Increase the amount of oxidizing agent or the reaction time.2. Employ milder oxidizing agents or control the reaction temperature more precisely. |
| Difficult Purification of Final Product | 1. Presence of multiple isomers of nitrophenanthraquinone.2. Contamination with unreacted 2-nitrophenanthrene or over-oxidized byproducts. | 1. Utilize column chromatography with a suitable solvent system for effective separation.2. Recrystallization from an appropriate solvent can help in removing impurities. |
| Product Decomposition (Dark-Colored Reaction Mixture) | 1. Reaction temperature is excessively high.2. Presence of impurities in the starting material. | 1. Ensure precise temperature control and avoid hotspots.2. Use purified starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing this compound?
A1: The primary challenge is the nitration of phenanthrene, which results in a mixture of positional isomers. Separating the desired 2-nitrophenanthrene from the other isomers (1-, 3-, 4-, and 9-nitrophenanthrene) is a critical and often difficult step that significantly impacts the overall yield.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reaction during nitration is over-nitration, leading to the formation of dinitro- and trinitrophenanthrene derivatives. During the oxidation step, side reactions can lead to the formation of other oxygenated species or degradation of the aromatic system if the conditions are too harsh.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the nitration and oxidation steps. By comparing the spots of the reaction mixture with the starting material and a standard (if available), you can determine the extent of the reaction and the formation of products and byproducts.
Q4: Are there any specific safety precautions I should take?
A4: Yes, nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature, with continuous monitoring of the reaction temperature. Prepare an ice bath for emergency cooling.
Q5: What are the best methods for purifying the final product?
A5: A combination of column chromatography and recrystallization is generally the most effective approach for purifying this compound. Column chromatography is essential for separating the desired product from other isomers and impurities, while recrystallization can further enhance the purity of the isolated compound.
Illustrative Data on Reaction Conditions
The following table provides an illustrative summary of how different reaction parameters can influence the yield and purity of the intermediate and final products. Note: This data is representative and actual results may vary.
| Step | Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Nitration | Temperature | 0°C | 25°C | 50°C | Lower temperatures may favor mono-nitration but can be slow. Higher temperatures increase the rate but also the risk of over-nitration. |
| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃/Acetic Anhydride (B1165640) | Fe(NO₃)₃·9H₂O | The choice of nitrating agent can affect regioselectivity and the severity of the reaction conditions. | |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times can lead to higher conversion but also increase the likelihood of side products. | |
| Oxidation | Oxidizing Agent | Chromic Acid | Peracetic Acid | Jones Reagent | The strength and type of oxidizing agent will determine the efficiency and selectivity of the oxidation. |
| Temperature | 25°C | 70°C | 110°C | Higher temperatures can speed up the oxidation but may also lead to product degradation. |
Experimental Protocols
Protocol 1: Nitration of Phenanthrene
This protocol describes a general method for the nitration of phenanthrene. The resulting product will be a mixture of isomers requiring purification.
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Dissolution: Dissolve phenanthrene in a suitable solvent such as glacial acetic acid or acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
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Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the phenanthrene solution while maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
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Quenching: Pour the reaction mixture slowly over crushed ice to precipitate the crude nitrophenanthrene mixture.
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Filtration and Washing: Filter the precipitate, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol (B145695).
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Purification: Dry the crude product and then separate the 2-nitrophenanthrene isomer using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Oxidation of 2-Nitrophenanthrene to this compound
This protocol outlines a general procedure for the oxidation of the isolated 2-nitrophenanthrene.
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Dissolution: Dissolve the purified 2-nitrophenanthrene in glacial acetic acid in a round-bottom flask.
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Addition of Oxidizing Agent: Slowly add a solution of chromic acid in aqueous acetic acid to the 2-nitrophenanthrene solution.
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Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC.
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Precipitation: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude this compound.
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Filtration and Washing: Filter the precipitate and wash it with water.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Overcoming solubility issues of 2-Nitrophenanthraquinone in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Nitrophenanthraquinone in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Expected Qualitative Solubility:
-
Likely Soluble: Aromatic hydrocarbons (e.g., Toluene, Benzene, Xylene), Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform), and Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile). The aromatic ring of the phenanthraquinone interacts favorably with aromatic and chlorinated solvents, while the polar nitro group can be solvated by polar aprotic solvents.[2]
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Likely Sparingly Soluble to Insoluble: Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane). The overall polarity of the molecule is likely too high for significant solubility in these solvents.[2]
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Reactive (Not Recommended for simple dissolution): Protic Solvents (e.g., Alcohols like Methanol, Ethanol). While not definitively documented for this compound, related compounds with reactive functional groups can react with protic solvents.[2]
Q2: I am observing precipitation when adding my stock solution of this compound to a less polar solvent system. What can I do?
This is a common issue known as "crashing out" and occurs due to a sudden change in solvent polarity. Here are several troubleshooting steps:
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Stepwise Dilution: Instead of adding the stock solution directly, try a stepwise dilution. First, dilute the stock in a small volume of the final solvent, vortexing gently. Then, add this intermediate dilution to the rest of the solvent.[3]
-
Co-solvent System: Utilize a co-solvent system. This involves using a mixture of a good solvent (in which this compound is highly soluble) and a poor solvent to achieve the desired final concentration without precipitation.[3][4] The addition of a co-solvent can increase the solubility of poorly soluble compounds significantly.[5]
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Temperature Adjustment: Gently warming the solvent or the mixture during dilution can help increase solubility. However, be cautious of potential compound degradation at elevated temperatures. Always ensure the final solution is stable at the experimental temperature.[3]
Q3: My experiment requires a specific solvent in which this compound is poorly soluble. How can I increase its solubility?
Several techniques can be employed to enhance the solubility of poorly soluble drugs and compounds:[6][7]
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid this compound increases the surface area available for solvent interaction, which can lead to a faster dissolution rate and potentially increased solubility.[6][8] This can be achieved through techniques like milling or grinding.[5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier (e.g., polymers like PVP, PEG) can improve its wettability and dissolution rate.[7][9]
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Use of Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in a solvent.[4] Non-ionic surfactants like Tween® or Pluronic® are often used in biological experiments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | The solvent may have the wrong polarity for this compound. | - Consult the qualitative solubility profile in the FAQ. - Test solubility in a small scale with different recommended solvents (e.g., DCM, Toluene, THF, Acetone). |
| Precipitation occurs upon addition to a second solvent. | Rapid change in solvent polarity ("crashing out"). | - Perform a stepwise dilution.[3] - Use a co-solvent system.[3][4] |
| Low dissolution rate. | Large particle size of the solid compound. | - Reduce particle size through micronization (grinding, milling).[5][6][8] |
| Need to dissolve in an incompatible solvent for an experiment. | The inherent properties of this compound limit its solubility in the desired medium. | - Consider creating a solid dispersion with a hydrophilic polymer.[7][9] - Investigate the use of surfactants to form a micellar solution.[3][4] - Explore the possibility of forming an inclusion complex with cyclodextrins.[3] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a general method to quickly assess the solubility of this compound in various organic solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., Toluene, Dichloromethane, Acetone, Ethanol, Hexane)
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Small vials or test tubes
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Vortex mixer
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Spatula
Procedure:
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Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
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Vortex the mixture vigorously for 1-2 minutes.
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Visually inspect the solution for any undissolved solid particles.
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Record the observation as "Soluble," "Partially Soluble," or "Insoluble."
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If the compound dissolves, incrementally add more solute until a saturated solution is formed to get a rough estimate of solubility.
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes how to prepare a solution of this compound in a solvent system where it has poor solubility by using a co-solvent.
Materials:
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This compound
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A "good" solvent (e.g., Acetone, in which the compound is soluble)
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A "poor" solvent (the desired final solvent)
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Volumetric flasks
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Pipettes
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Magnetic stirrer and stir bar
Procedure:
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Prepare a concentrated stock solution of this compound in the "good" solvent (e.g., 10 mg/mL in Acetone).
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In a separate volumetric flask, add the desired final volume of the "poor" solvent.
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While stirring the "poor" solvent, slowly add the concentrated stock solution dropwise.
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Monitor for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that co-solvent ratio.
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Adjust the ratio of the "good" solvent to the "poor" solvent to find the optimal mixture that keeps the compound in solution at the desired concentration. Aim for the lowest possible percentage of the "good" solvent.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrar.org [ijrar.org]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 9. Improving the dissolution rate of poorly water soluble drug by solid dispersion and solid solution: pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-Nitrophenanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2-nitrophenanthraquinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for analysis. For this compound, derivatization is typically performed to enhance its detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection. The resulting derivative often exhibits improved chromatographic behavior and a stronger signal, leading to higher sensitivity and selectivity.
Q2: Which derivatization reagents are commonly used for phenanthraquinones?
Based on established methods for the related compound 9,10-phenanthrenequinone, common derivatization agents include:
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Benzaldehyde (B42025) and ammonium (B1175870) acetate (B1210297): This combination reacts with the ortho-quinone moiety to form a highly fluorescent 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative.[1]
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2-Aminothiophenol (B119425): This reagent reacts under acidic conditions to produce a fluorescent derivative that can be detected with high sensitivity.[2]
The presence of the nitro group on the this compound may influence the reaction kinetics and optimal conditions for these derivatizations.
Q3: What are the critical parameters to consider when optimizing the derivatization reaction?
The key parameters that require careful optimization include:
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Reaction Temperature: Temperature significantly affects the rate of the derivatization reaction.
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Reaction Time: Sufficient time is necessary to ensure the reaction goes to completion.
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Reagent Concentration: The molar ratio of the derivatizing agent to this compound is crucial for achieving high yields.
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pH/Catalyst Concentration: The presence of an acid or base catalyst, such as ammonium acetate, can be critical for the reaction to proceed efficiently.
Q4: How can I monitor the progress of the derivatization reaction?
The reaction progress can be monitored by taking aliquots at different time points and analyzing them using an appropriate analytical method, such as HPLC or Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time and identifying the formation of any side products.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the temperature by running the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C). For the reaction with benzaldehyde and ammonium acetate, a temperature of 100°C has been shown to be effective for 9,10-phenanthrenequinone.[1] |
| Inadequate Reaction Time | Increase the reaction time and monitor the product formation at different intervals (e.g., 15 min, 30 min, 60 min, 120 min). A reaction time of 30 minutes at 100°C was found to be optimal for the derivatization of 9,10-phenanthrenequinone with benzaldehyde.[1] |
| Incorrect Reagent Concentrations | Vary the concentration of the derivatizing reagent and catalyst. For instance, with benzaldehyde and ammonium acetate, concentrations of 0.2 M and 0.5 M, respectively, were found to give maximum fluorescence intensity for the 9,10-phenanthrenequinone derivative.[1] |
| Degradation of Reagents or Analyte | Ensure the purity and stability of this compound and the derivatizing reagents. Use fresh reagents and protect them from light and air if they are sensitive. |
| Presence of Inhibitors | Ensure the sample matrix is free from any components that may interfere with the reaction. A sample cleanup step prior to derivatization may be necessary. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
| Formation of Side Products | Adjust the reaction conditions (temperature, time, reagent concentrations) to minimize the formation of unwanted byproducts. Lowering the temperature may increase the selectivity of the reaction. |
| Degradation of the Product | The derivatized product may be unstable under the reaction or analytical conditions. Analyze the sample immediately after derivatization or store it under appropriate conditions (e.g., low temperature, protected from light). |
| Isomer Formation | The derivatization of asymmetrical molecules can sometimes lead to the formation of isomers. This may be inherent to the reaction and require chromatographic separation. |
Experimental Protocols
Protocol 1: Derivatization of this compound with Benzaldehyde and Ammonium Acetate (Based on a method for 9,10-phenanthrenequinone[1])
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Reagent Preparation:
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Prepare a 0.2 M solution of benzaldehyde in a suitable solvent (e.g., ethanol).
-
Prepare a 0.5 M solution of ammonium acetate in the same solvent.
-
-
Reaction Mixture:
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In a reaction vial, add a known amount of the this compound sample solution.
-
Add the benzaldehyde solution and the ammonium acetate solution. The final volume and concentrations should be optimized.
-
-
Reaction Conditions:
-
Seal the vial and heat the mixture at a controlled temperature (start with a range of 80-100°C).
-
Allow the reaction to proceed for a specific time (start with a range of 30-60 minutes).
-
-
Sample Analysis:
-
After cooling to room temperature, the sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
The separation of the fluorescent derivative can be achieved on an ODS (C18) column with a mobile phase of acetonitrile (B52724) and water.[1]
-
Note: The electron-withdrawing nature of the nitro group on this compound may require more forcing reaction conditions (higher temperature or longer reaction time) compared to the unsubstituted 9,10-phenanthrenequinone.
Data Presentation
Table 1: Optimization of Derivatization Reaction Conditions (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Optimal Condition |
| Temperature (°C) | 80 | 100 | 100 | 100 | 100 |
| Time (min) | 30 | 30 | 60 | 90 | 60 |
| Benzaldehyde (M) | 0.1 | 0.2 | 0.2 | 0.3 | 0.2 |
| Ammonium Acetate (M) | 0.25 | 0.5 | 0.5 | 0.5 | 0.5 |
| Relative Peak Area | 65% | 92% | 100% | 95% | 100% |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. Highly sensitive and selective determination of 9, 10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 9, 10-phenanthrenequinone in airborne particulates by High-Performance Liquid Chromatography with post-column fluorescence derivatization using 2-aminothiophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of 2-Nitrophenanthraquinone Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Nitrophenanthraquinone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light, as it is light-sensitive.[2] The recommended storage temperature is typically between 15-25°C, unless otherwise specified by the supplier.[1] For long-term storage, keeping the compound in a desiccator can help to minimize moisture exposure.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the solution to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are exposure to light, high temperatures, and moisture.[2] As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), it is particularly susceptible to photodegradation.[2][3] Contact with strong oxidizing agents, acids, and bases should also be avoided.
Q4: What are the visible signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. However, significant degradation can occur without any obvious visual changes. Therefore, it is essential to use analytical methods to assess the purity of the compound, especially if it has been in storage for an extended period or if there are concerns about the storage conditions.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] HPLC with a UV detector is a common method for analyzing nitroaromatic compounds.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of the this compound sample using HPLC or another suitable analytical method.[4][5] 2. If degradation is confirmed, obtain a new, pure sample. 3. Review storage conditions to ensure they align with the recommendations (cool, dark, dry, and inert atmosphere if necessary).[1][2] |
| Change in physical appearance (e.g., color) | The compound may have been exposed to light, heat, or contaminants. | 1. Do not use the material for sensitive experiments. 2. Assess the purity of the compound analytically. 3. Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh batch. |
| Inconsistent results between different batches | Different levels of degradation may have occurred in the batches due to variations in storage history. | 1. Analyze the purity of each batch before use. 2. Standardize storage procedures for all batches of the compound. 3. If possible, use a single, well-characterized batch for a series of related experiments. |
Experimental Protocols
Protocol for Purity Assessment by HPLC (Adaptable)
This protocol is a general guideline and may need to be optimized for your specific instrumentation and this compound sample.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Prepare a sample solution of your stored this compound at a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.[5]
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: Ambient or controlled at 25°C.[5]
- Injection Volume: 10-20 µL.
- Detector: UV detector set at a wavelength appropriate for this compound (e.g., 254 nm).[4][5]
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time compared to a pure standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in your sample from the calibration curve. The presence of additional peaks may indicate the presence of impurities or degradation products.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a likely route of degradation, particularly due to its light sensitivity, is photodegradation. Nitro-polycyclic aromatic hydrocarbons are known to undergo photochemical reactions.[2][3] A potential degradation pathway could involve the transformation of the nitro group and oxidation of the phenanthraquinone core, potentially leading to the formation of quinones and other oxidized species.[2]
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Phenanthrene Nitration
Welcome to the technical support center for the selective nitration of phenanthrene (B1679779). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve higher selectivity in your phenanthrene nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective nitration of phenanthrene?
The primary challenge in the selective nitration of phenanthrene lies in controlling the regioselectivity. Phenanthrene has five possible monosubstitution positions (1, 2, 3, 4, and 9), and electrophilic attack can lead to a mixture of isomers.[1] The 9- and 10-positions are particularly reactive.[2] Additionally, due to the high reactivity of the phenanthrene nucleus, there is a risk of polysubstitution and the formation of undesired byproducts, such as oxidation products (e.g., phenanthrenequinone) and addition products, especially when using strong nitrating agents or harsh reaction conditions.
Q2: Which positions on the phenanthrene ring are most susceptible to nitration?
Under typical electrophilic nitration conditions, the 9-position is often the most reactive site. For instance, nitration with a mixture of concentrated nitric acid and sulfuric acid tends to yield 9-nitrophenanthrene (B1214095) as the major product. However, other isomers, including 1-, 2-, 3-, and 4-nitrophenanthrene, can also be formed, and the product distribution is highly dependent on the specific nitrating agent and reaction conditions used.[1]
Q3: How can I favor the formation of a specific isomer, for example, 9-nitrophenanthrene?
To favor the formation of 9-nitrophenanthrene, a common method is the use of a standard mixed acid nitration (concentrated nitric acid and sulfuric acid) at controlled temperatures. This approach generally directs the substitution to the electronically rich 9-position.
Q4: What are some common side reactions during phenanthrene nitration and how can they be minimized?
Common side reactions include:
-
Polynitration: The introduction of more than one nitro group onto the phenanthrene ring. This can be minimized by using a stoichiometric amount of the nitrating agent, controlling the reaction time, and maintaining a low reaction temperature.
-
Oxidation: Formation of phenanthrenequinone, particularly with strong oxidizing nitrating agents. Using milder nitrating agents and avoiding excessively high temperatures can reduce oxidation.
-
Formation of Addition Products: With certain reagents, such as nitric acid in acetic anhydride, addition reactions across the 9,10-bond can occur, leading to products like 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl.[3] To avoid this, alternative solvent and nitrating agent systems should be considered.
-
Charring: Decomposition of the organic material due to localized overheating. This can be prevented by ensuring efficient stirring, slow and controlled addition of reagents, and maintaining a consistently low temperature.
Q5: How can I separate the different isomers of mononitrophenanthrene?
The separation of nitrophenanthrene isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization or column chromatography on silica (B1680970) gel or alumina (B75360) are commonly employed. For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., a Phenyl-hexyl or biphenyl (B1667301) column for enhanced π-π interactions) can be effective for separating closely related isomers.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of nitrated product | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor solubility of phenanthrene. | 1. Use fresh or properly stored nitrating agents. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Choose a solvent in which phenanthrene is more soluble, if compatible with the nitrating agent. |
| Formation of a dark, tarry substance (charring) | 1. Reaction temperature is too high. 2. Rate of addition of the nitrating agent is too fast. 3. Inefficient stirring leading to localized overheating. 4. Highly concentrated or aggressive nitrating mixture. | 1. Maintain a low and consistent reaction temperature using an ice bath or other cooling system. 2. Add the nitrating agent dropwise or in small portions over a longer period. 3. Ensure vigorous and efficient stirring throughout the reaction. 4. Use a more dilute nitrating agent or a milder nitrating system. |
| Predominance of polysubstituted products | 1. Excess of nitrating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent relative to phenanthrene. 2. Monitor the reaction closely with TLC and quench the reaction once the desired mononitrated product is formed. 3. Perform the reaction at a lower temperature. |
| Formation of significant amounts of addition byproducts | The chosen nitrating system (e.g., HNO₃ in acetic anhydride) favors addition reactions. | Switch to a different nitrating system that is less prone to addition reactions, such as mixed acid (HNO₃/H₂SO₄) or using a milder nitrating agent in an inert solvent. |
| Difficult separation of isomers | Isomers have very similar polarities and physical properties. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider using a different adsorbent for chromatography (e.g., alumina instead of silica gel). 3. For analytical separation, explore different HPLC columns and elution conditions.[4] |
Data Presentation
Table 1: Isomer Distribution in the Mononitration of Phenanthrene with Various Nitrating Agents
| Nitrating Agent/System | Solvent | Temperature (°C) | Isomer Distribution (%) | Total Yield (%) | Reference |
| HNO₃ / H₂SO₄ | - | Not specified | 9-NO₂ major product | Not specified | Slideshare |
| Nitrogen dioxide (NO₂) in Benzene | Benzene | Not specified | 9-NO₂: 3-NO₂: 1-NO₂ | Not specified | ResearchGate[3] |
| Ferric nitrate (B79036) nonahydrate | - | Milling, 1h | 1-NO₂: 94% | Not specified | ChemicalBook |
| HNO₃ in Acetic Anhydride | Acetic Anhydride | 0 | 9-NO₂: ~20% (plus major addition product) | Not specified | ResearchGate[3] |
Note: The data presented is based on available literature and may not represent optimized conditions. Yields and isomer distributions can vary significantly with minor changes in reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of 9-Nitrophenanthrene using Mixed Acid
This protocol is a standard method for the preferential synthesis of 9-nitrophenanthrene.
Materials:
-
Phenanthrene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve phenanthrene in a minimal amount of a suitable inert solvent like glacial acetic acid or a chlorinated solvent.
-
Cool the flask in an ice bath with continuous stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred phenanthrene solution. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).
Protocol 2: Synthesis of 1-Nitrophenanthrene (B101295) using Ferric Nitrate Nonahydrate
This method provides a high yield of 1-nitrophenanthrene under solvent-free conditions.
Materials:
-
Phenanthrene
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Reaction vial or mortar and pestle
-
Mechanical shaker or milling equipment
Procedure:
-
In a reaction vessel, combine 30 mg of phenanthrene and 80 mg of ferric nitrate nonahydrate.
-
Subject the mixture to milling or vigorous shaking at a specified frequency (e.g., 20 Hz) for 1 hour.
-
After the reaction is complete, extract the product with a suitable solvent such as chloroform.
-
The product can be further purified if necessary, but this method has been reported to produce 1-nitrophenanthrene with high purity.
Mandatory Visualizations
Caption: Relationship between nitrating agents and phenanthrene nitration products.
Caption: General experimental workflow for selective phenanthrene nitration.
References
Resolving ambiguous peaks in the NMR spectrum of 2-Nitrophenanthraquinone
Technical Support Center: NMR Spectroscopy
Topic: Resolving Ambiguous Peaks in the NMR Spectrum of 2-Nitrophenanthraquinone
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the NMR analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to ambiguous and overlapping peaks in the NMR spectrum of this and similar complex aromatic molecules.
Frequently Asked Questions (FAQs)
Q1: The aromatic region of the ¹H NMR spectrum of my this compound sample is crowded with overlapping signals. What is a simple initial step to resolve these peaks?
A1: A straightforward and effective first approach is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents such as benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of the protons in your compound compared to more common solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum and resolving the overlap.[1] The different solvent environments alter the shielding of various protons, leading to differential shifts.[1]
Q2: I have tried different solvents, but some peaks in the ¹H NMR spectrum of this compound remain ambiguous. What advanced techniques can I use?
A2: When solvent effects are insufficient to resolve ambiguous peaks, employing Two-Dimensional (2D) NMR spectroscopy is the recommended next step.[2] Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide the necessary resolution by spreading the signals into a second dimension.[2] A COSY experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity of the spin systems within the molecule.[2] An HSQC experiment correlates protons to their directly attached carbons, which is invaluable for assigning proton signals, especially when they overlap in the 1D spectrum.[2] More advanced techniques like TOCSY (Total Correlation Spectroscopy) can also be used to identify all protons within a spin system.[3]
Q3: Can temperature variation help in resolving overlapping signals for a rigid molecule like this compound?
A3: While temperature variation is often highly effective for molecules with conformational flexibility or those with exchangeable protons (like -OH or -NH), its utility for a rigid aromatic compound like this compound might be limited. However, it can still be a useful diagnostic tool. Subtle changes in chemical shifts with temperature can sometimes be sufficient to resolve closely spaced signals.[4] It's a relatively simple experiment to perform and can provide valuable information.
Q4: What are Lanthanide Shift Reagents (LSRs), and can they be used to resolve peak ambiguity in this compound?
A4: Lanthanide Shift Reagents are paramagnetic complexes that can coordinate with functional groups, such as the nitro and quinone moieties in this compound.[2] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance of the proton from the coordination site.[4] By incrementally adding an LSR to your NMR sample, you can induce a gradual separation of overlapping signals.[4] The choice of LSR will depend on the desired direction of the shift (upfield or downfield).[2]
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts
The table below illustrates hypothetical ¹H NMR chemical shift data for the aromatic protons of this compound in different deuterated solvents, demonstrating the potential for peak resolution. Actual chemical shifts may vary.
| Proton Assignment | Hypothetical Chemical Shift (δ) in CDCl₃ (ppm) | Hypothetical Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| H-1 | 8.25 (d) | 8.05 (d) | -0.20 |
| H-3 | 8.10 (d) | 7.85 (d) | -0.25 |
| H-4 | 7.95 (t) | 7.65 (t) | -0.30 |
| H-5 | 7.80 (d) | 7.50 (d) | -0.30 |
| H-6 | 7.70 (t) | 7.45 (t) | -0.25 |
| H-7 | 7.80 (d) | 7.55 (d) | -0.25 |
| H-8 | 8.15 (d) | 7.90 (d) | -0.25 |
Experimental Protocols
Protocol 1: Resolving Ambiguous Peaks using a 2D COSY Experiment
This protocol outlines the general steps for acquiring a 2D COSY spectrum to identify J-coupled protons and resolve overlapping signals in the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of your this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the solution is homogeneous. Filter if necessary to remove any particulate matter.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape on the TMS signal.
-
Acquire a standard 1D ¹H NMR spectrum to reference the spectral width and transmitter offset.
3. 2D COSY Acquisition:
-
Load a standard COSY pulse sequence program on the spectrometer.
-
Set the spectral width in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals of interest.
-
The number of increments in the indirect dimension (t₁) will determine the resolution in F1. A typical starting point is 256 or 512 increments.
-
Set the number of scans per increment based on the sample concentration. For a moderately concentrated sample, 4 to 16 scans may be sufficient.
-
Set the relaxation delay (d1) to be at least 1.5 times the longest T₁ relaxation time of the protons of interest. A value of 1-2 seconds is often a reasonable starting point.
-
Initiate the 2D acquisition.
4. Data Processing and Analysis:
-
After acquisition, apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions to improve the signal-to-noise ratio and resolution.
-
Perform a Fourier transform in both dimensions to generate the 2D spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
The resulting 2D COSY spectrum will show diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate J-coupling between protons.
-
Analyze the cross-peaks to trace the connectivity between coupled protons, which will help in assigning the signals in the crowded aromatic region.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving ambiguous NMR signals.
Caption: Workflow for a 2D COSY NMR experiment.
References
Validation & Comparative
A Comparative Analysis of 2-Nitrophenanthraquinone and 9-Nitrophenanthrene for Researchers and Drug Development Professionals
In the landscape of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, understanding the nuanced differences between structurally similar compounds is paramount for advancing research and drug development. This guide provides a detailed comparative study of 2-Nitrophenanthraquinone and 9-Nitrophenanthrene, focusing on their chemical properties, synthesis, biological activities, and underlying mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development, with an emphasis on objective comparison supported by available data.
Chemical and Physical Properties: A Tabular Overview
A fundamental comparison begins with the intrinsic chemical and physical properties of these two compounds. While both are nitrated derivatives of phenanthrene (B1679779), the presence of a quinone functional group in this compound significantly alters its characteristics compared to the simpler aromatic structure of 9-Nitrophenanthrene.
| Property | This compound | 9-Nitrophenanthrene |
| Molecular Formula | C₁₄H₇NO₄ | C₁₄H₉NO₂ |
| Molecular Weight | 253.21 g/mol | 223.23 g/mol [1] |
| CAS Number | 604-95-5 | 954-46-1[1] |
| Appearance | Likely a colored solid | Yellow solid |
| Solubility | Expected to have low aqueous solubility | Insoluble in water |
| Reactivity | The quinone moiety imparts significant redox activity. | The nitro group can undergo reduction, and the aromatic rings are susceptible to electrophilic substitution. |
Synthesis and Reactivity
The synthetic routes to this compound and 9-Nitrophenanthrene, along with their characteristic reactivity, are crucial for their application in research and as potential precursors in drug synthesis.
Synthesis of 9-Nitrophenanthrene: The nitration of phenanthrene is a common method for synthesizing 9-Nitrophenanthrene. A general protocol involves the reaction of phenanthrene with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction conditions can be controlled to favor the formation of the 9-nitro isomer.
Reactivity: The reactivity of 9-Nitrophenanthrene is primarily dictated by the nitro group and the phenanthrene ring system. The nitro group can be reduced to an amino group, which is a key transformation for further functionalization. The aromatic rings can undergo electrophilic substitution reactions. In contrast, this compound possesses a highly reactive quinone moiety, making it susceptible to redox cycling and nucleophilic addition reactions. This enhanced reactivity is a key determinant of its biological activity.
Comparative Biological Activity
The biological activities of these two compounds are of significant interest to the drug development community. While data for this compound is limited, we can draw inferences from structurally related compounds and compare them with the available information for 9-Nitrophenanthrene.
Cytotoxicity
The cytotoxic potential of these compounds against cancer cell lines is a critical parameter for assessing their therapeutic relevance.
| Compound | Cell Line | IC₅₀ Value | Reference |
| 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (structurally similar to this compound) | HCT-116 (Colon Cancer) | 5.32 µM[2] | [2] |
| 9-Nitrophenanthrene | Not available | - | - |
Note: The IC₅₀ value for a structurally similar naphthoquinone derivative is provided as a surrogate for this compound due to the lack of direct data.
The available data, though indirect for this compound, suggests that the quinone-containing structure may possess significant cytotoxic activity. Further studies are required to determine the specific IC₅₀ values for this compound against a panel of cancer cell lines to enable a direct comparison with 9-Nitrophenanthrene.
Genotoxicity and Mutagenicity
The potential for a compound to induce genetic mutations is a critical safety consideration.
9-Nitrophenanthrene: Studies have indicated that 9-Nitrophenanthrene is a weak mutagen. One study predicted its mutagenic activity in Salmonella typhimurium strain TA98 to be lower than that of 3-nitrophenanthrene (B92138) but higher than 1-nitroanthracene[3]. The genotoxicity of many nitro-PAHs is dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate[4].
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols are essential.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, representing its potency in inhibiting cell growth.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (this compound or 9-Nitrophenanthrene) in culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
3. MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
1. Bacterial Strains:
-
Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
2. Metabolic Activation:
-
Perform the assay with and without the S9 fraction (a rat liver extract) to assess the mutagenicity of the parent compound and its metabolites.
3. Exposure:
-
Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar (B569324).
-
Pour the mixture onto a minimal glucose agar plate.
4. Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
5. Revertant Colony Counting:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
6. Data Analysis:
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their biological effects is crucial for drug development.
Metabolism of Nitro-Polycyclic Aromatic Hydrocarbons: The metabolic activation of nitro-PAHs is a key step in their mechanism of action, particularly for their genotoxic effects. The following diagram illustrates a general metabolic pathway for nitro-PAHs.
Caption: General metabolic pathway of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs).
PI3K/Akt Signaling Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer. Many cytotoxic agents exert their effects by modulating this pathway.
Caption: Simplified overview of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This comparative guide highlights the key differences and similarities between this compound and 9-Nitrophenanthrene based on currently available data. The presence of the quinone moiety in this compound suggests a potentially higher reactivity and different mechanism of action, likely involving redox cycling and ROS generation, compared to 9-Nitrophenanthrene, whose biological activity is more closely tied to the metabolic reduction of its nitro group.
A significant knowledge gap exists, particularly for this compound. To enable a more definitive comparison, future research should prioritize:
-
Synthesis and Characterization: Development and publication of a reliable synthetic protocol for this compound.
-
Quantitative Biological Evaluation: Determination of IC₅₀ values for both compounds against a broad panel of cancer cell lines.
-
Mechanistic Studies: Elucidation of the specific signaling pathways modulated by each compound.
-
Genotoxicity Assessment: Comprehensive evaluation of the mutagenic and genotoxic potential of this compound.
By addressing these research gaps, the scientific community can gain a clearer understanding of the structure-activity relationships of these nitrated phenanthrene derivatives, which will be invaluable for the design and development of novel therapeutic agents.
References
- 1. 9-Nitrophenanthrene | C14H9NO2 | CID 70382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumoral effect of novel synthetic 8-hydroxy-2-((4-nitrophenyl)thio)naphthalene-1,4-dione (CNN16) via ROS-mediated DNA damage, apoptosis and anti-migratory effect in colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cytotoxic Effects of 2-Nitrophenanthraquinone on Cancer Cell Lines: A Comparative Guide
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phenanthrene (B1679779) derivatives and the standard chemotherapeutic drug, Doxorubicin, against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrenequinone (B147406) Derivative 1 | Hep-2 (Laryngeal Cancer) | 2.81 | [1] |
| Caco-2 (Colorectal Cancer) | 0.97 | [1] | |
| Phenanthrenequinone Derivative 2 | MCF-7 (Breast Cancer) | ~3.1 | [2] |
| MDA-MB-231 (Breast Cancer) | ~2.5 | [2] | |
| 6-Methoxycoelonin (a phenanthrene derivative) | UACC-62 (Melanoma) | 2.59 | [3] |
| Doxorubicin | A375 (Melanoma) | ~0.5 | [4] |
| MCF-7 (Breast Cancer) | Varies (typically low µM range) | [5] | |
| Jurkat (Leukemia) | Varies (typically low µM range) | [6] |
Experimental Protocols
The determination of cytotoxic effects, quantified by IC50 values, is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., 2-Nitrophenanthraquinone) and a positive control (e.g., Doxorubicin) are prepared in a series of dilutions. The cell culture medium is replaced with medium containing the different concentrations of the compounds, and the cells are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations to generate a dose-response curve. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from this curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of an in vitro cytotoxicity assay.
Potential Signaling Pathway for Cytotoxicity
Many cytotoxic compounds, including phenanthrene derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified, generalized signaling pathway for apoptosis induction is depicted below.
Caption: Generalized apoptotic signaling pathway.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Enhanced Cytotoxicity of Doxorubicin by Photoactivation | MDPI [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Nitrophenanthraquinone and Other Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of 2-Nitrophenanthraquinone in relation to other well-documented nitroaromatic compounds. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison is based on the known activities of structurally related compounds and the general mechanisms of action attributed to the nitroaromatic class.
Nitroaromatic compounds are a significant class of molecules with a broad spectrum of biological activities, largely attributable to the presence of the nitro (NO₂) group. This functional group can undergo bioreduction in biological systems to produce reactive intermediates that are often responsible for the observed therapeutic or toxic effects.[1] The biological impact of these compounds, including their potential as therapeutic agents and their toxicity, is a subject of ongoing research.
General Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group. This process is often more efficient under hypoxic (low oxygen) conditions, making these compounds selectively toxic to anaerobic bacteria or hypoxic tumor cells. The reduction is typically carried out by nitroreductase enzymes present in various organisms.[1]
The one-electron reduction of the nitro group produces a nitro anion radical, which, in the presence of oxygen, can lead to the formation of superoxide (B77818) radicals and subsequent oxidative stress. Further reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are highly reactive and can form adducts with cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.[2][3][4]
Data Presentation
Cytotoxicity of Nitroaromatic Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, such as cell growth. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Nitropyrene | HEK293T | 28.7 | [5] |
| 6-Nitrobenzo[a]pyrene | HEK293T | > 400 | [5] |
| 2-Nitrophenol | BEAS-2B | > 500 | [6] |
| 3-Nitrophenol | BEAS-2B | ~250 | [6] |
| 4-Nitrophenol | BEAS-2B | ~100 | [6] |
Genotoxicity of Nitroaromatic Compounds
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. It uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result indicates that the chemical can induce mutations.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| 1-Nitropyrene | TA98 | - | Mutagenic | [7] |
| 2-Nitrofluorene | TA98 | - | Mutagenic | [8] |
| 1,3-Dinitrobenzene | TA98 | - | Mutagenic | [9] |
| 1,4-Dinitrobenzene | TA98 | - | Mutagenic | [9] |
| Nitrobenzene | TA98, TA100 | +/- | Non-mutagenic | [9] |
| 2-Nitroaniline | TA98, TA100 | +/- | Non-mutagenic | [9] |
| 4-Nitroaniline | TA98 | + | Mutagenic | [9] |
Antimicrobial Activity of Nitroaromatic and Related Compounds
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Jinflexin B (a phenanthrene) | Methicillin-resistant Staphylococcus aureus | 12.5-100 | [10] |
| Juncusol (a phenanthrene) | Methicillin-resistant Staphylococcus aureus | 12.5-100 | [10] |
| 4-Nitro-1,2-phenylenediamine Zn(II) complex | Streptococcus mutans | Inhibition zone of 40.7 mm | [11] |
| (E)-2-aryl-1-cyano-1-nitroethenes | Gram-positive bacteria | 3.91-7.81 | [12] |
| (E)-2-aryl-1-cyano-1-nitroethenes | Gram-negative bacteria | 31.25 | [12] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature with shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
S9 metabolic activation system (optional)
-
Test compound and controls
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
In a test tube, mix the test compound at various concentrations, the bacterial culture, and, if required, the S9 mix.[13]
-
Add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[13]
-
Incubate the plates at 37°C for 48-72 hours.[13]
-
Count the number of revertant colonies (his+) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium
-
Antimicrobial agent stock solution
-
Sterile broth medium
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized bacterial inoculum and dilute it in broth to the desired final concentration.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
Mandatory Visualization
Caption: General pathway of nitroaromatic compound activation by Type I nitroreductases.
Caption: A generalized workflow for in vitro biological activity assays.
Caption: Simplified pathway of DNA adduct formation by nitro-polycyclic aromatic hydrocarbons.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenanthrenes from Juncus inflexus with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of small organic molecules, using 2-Nitrophenanthraquinone as a representative example.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique provides a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for single-crystal X-ray diffraction involves the following key steps:[1]
-
Crystal Growth: The initial and often most challenging step is to grow high-quality single crystals of the compound of interest. This is typically achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening.
-
Crystal Mounting: A suitable crystal with well-defined faces and no visible defects is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is then placed in an X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated to collect diffraction data from all possible orientations. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is solved using computational methods and then refined to achieve the best possible fit between the observed and calculated diffraction patterns, yielding the final atomic coordinates and other structural parameters.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, obtaining suitable crystals can be a significant bottleneck.[2][3] In such cases, or to provide corroborating evidence, a range of spectroscopic and spectrometric techniques are invaluable.
| Technique | Principle | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron cloud of atoms in a crystal lattice. | Provides the absolute three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][2] | Requires high-quality single crystals, which can be difficult to grow.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. | Excellent for determining the connectivity of atoms in a molecule, identifying functional groups, and studying dynamic processes in solution.[2][4] Does not require crystalline material.[2] | Provides information about the average structure in solution; does not directly yield bond lengths or angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule. | Highly sensitive technique for confirming molecular weight and identifying molecular fragments, which can aid in structure elucidation.[5][6][7] | Provides limited information about the three-dimensional arrangement of atoms. Fragmentation patterns can sometimes be ambiguous.[8] |
| Electron Diffraction (ED) | Similar to X-ray diffraction but uses a beam of electrons instead of X-rays. | Can be used to determine the structure of very small crystals (micro- or nanocrystals) that are not suitable for X-ray crystallography.[9] | The interaction of electrons with matter is stronger, which can lead to more complex data analysis. |
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for confirming the structure of a new organic compound like this compound, often employing a combination of techniques.
Caption: Experimental workflow for the structural confirmation of this compound.
Conclusion
While single-crystal X-ray crystallography remains the unequivocal standard for determining the three-dimensional structure of molecules, a comprehensive structural elucidation often relies on a combination of analytical techniques. For a molecule like this compound, initial confirmation of its molecular weight and basic connectivity would be established using mass spectrometry and NMR spectroscopy, respectively. Subsequent successful growth of single crystals would allow for the definitive determination of its precise atomic arrangement through X-ray diffraction, providing a complete and unambiguous structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
In Vivo Therapeutic Potential of 2-Nitrophenanthraquinone: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the in vivo validation of the therapeutic potential of 2-Nitrophenanthraquinone. At present, there is no publicly available experimental data from in vivo studies to support its efficacy or to draw comparisons with alternative therapeutic agents.
Our extensive search for published research on the biological activity and in vivo applications of this compound did not yield any specific studies. The scientific community has yet to report on the in vivo efficacy, mechanism of action, or potential therapeutic targets of this specific compound. Consequently, a comparative guide based on experimental data cannot be constructed at this time.
While the broader class of compounds to which this compound belongs, nitroaromatics and phenanthraquinones, have been investigated for various biological activities, this does not provide direct evidence for the therapeutic potential of this specific molecule. Generalizations from related compounds are not a substitute for direct in vivo validation.
For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored field of study. Future research would need to establish the foundational in vitro activity, followed by rigorous in vivo studies to determine any potential therapeutic value.
Future Directions for In Vivo Validation
Should preliminary in vitro studies indicate potential, a typical workflow for in vivo validation would involve several key stages. The following diagram illustrates a generalized experimental workflow for assessing the therapeutic potential of a novel compound like this compound in a cancer model.
Caption: Generalized workflow for in vivo validation of a novel therapeutic compound.
Hypothetical Signaling Pathway Investigation
In the event that this compound is found to have anti-cancer properties, a subsequent step would be to elucidate the underlying signaling pathways. The diagram below represents a hypothetical signaling cascade that is often implicated in cancer and could be investigated.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Due to the absence of specific data for this compound, we are unable to provide the requested data tables and detailed experimental protocols. We recommend that researchers interested in this compound begin with foundational in vitro studies to establish a basis for any future in vivo investigations.
Comparative Electrochemical Behavior of Nitrophenanthraquinone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenanthrenequinones are a class of polycyclic aromatic compounds that have garnered significant interest due to their redox activity and potential applications in medicinal chemistry and materials science. The introduction of nitro groups onto the phenanthrenequinone (B147406) scaffold can dramatically alter its electronic properties, making nitrophenanthraquinone isomers promising candidates for various applications, including as bioreductive drugs and components in dye-sensitized solar cells. Understanding the electrochemical behavior of these isomers is crucial for elucidating their mechanism of action and for the rational design of new compounds with tailored redox properties.
This guide will explore the anticipated electrochemical characteristics of different nitrophenanthraquinone isomers, drawing parallels from the electrochemical studies of analogous compounds.
Expected Electrochemical Behavior: A Case Study of 2-Nitro-9,10-Anthraquinone
While specific data on nitrophenanthraquinone isomers is scarce, the electrochemical reduction of 2-nitro-9,10-anthraquinone has been studied and provides a valuable model for understanding the behavior of this class of compounds. The electrochemical reduction of 2-nitro-9,10-anthraquinone has been investigated using techniques such as DC polarography, cyclic voltammetry, AC polarography, and differential pulse polarography in media of varying pH.[1][2]
The reduction is expected to proceed in two main stages: the reduction of the nitro group and the reduction of the quinone moiety. Typically, the nitro group is more easily reduced than the quinone system. The overall electrochemical process is pH-dependent.[1][2]
Based on these findings, it is anticipated that nitrophenanthraquinone isomers will also exhibit a multi-step reduction process. The precise reduction potentials will be influenced by the number and position of the nitro substituents on the phenanthrenequinone core.
Comparative Data of Nitrophenanthraquinone Isomers (Illustrative)
The following table presents illustrative data on the expected electrochemical properties of various nitrophenanthraquinone isomers. This data is based on the known electron-withdrawing effects of nitro groups and is intended to provide a comparative framework in the absence of direct experimental results. The reduction potentials are hypothetical and are referenced against a standard calomel (B162337) electrode (SCE).
| Isomer | Number of Nitro Groups | Expected First Reduction Potential (Epc1 vs. SCE) | Expected Second Reduction Potential (Epc2 vs. SCE) | Notes |
| 2-Nitro-9,10-phenanthrenequinone | 1 | ~ -0.4 to -0.6 V | ~ -0.8 to -1.0 V | The nitro group reduction is expected to occur at a less negative potential than the quinone reduction. |
| 4-Nitro-9,10-phenanthrenequinone | 1 | ~ -0.4 to -0.6 V | ~ -0.8 to -1.0 V | The position of the nitro group may slightly alter the reduction potentials compared to the 2-nitro isomer. |
| 2,7-Dinitro-9,10-phenanthrenequinone | 2 | ~ -0.3 to -0.5 V | ~ -0.7 to -0.9 V | The presence of a second electron-withdrawing nitro group is expected to make the reduction of both the nitro groups and the quinone moiety easier (occur at less negative potentials). |
| 2,5-Dinitro-9,10-phenanthrenequinone | 2 | ~ -0.3 to -0.5 V | ~ -0.7 to -0.9 V | Similar to the 2,7-dinitro isomer, the two nitro groups will facilitate reduction. |
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical characterization of nitrophenanthraquinone isomers using cyclic voltammetry.
Objective: To determine the reduction potentials and electrochemical reversibility of nitrophenanthraquinone isomers.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer/Potentiostat
-
Electrochemical Cell
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)
-
Nitrophenanthraquinone isomer samples
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the chosen organic solvent (DMF or ACN).
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare stock solutions of the nitrophenanthraquinone isomers (e.g., 1 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the sample solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a final negative potential (e.g., -1.5 V) and then back to the initial potential.
-
Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
-
Data Analysis:
-
Determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) from the voltammograms.
-
Calculate the formal reduction potential (E0') as the average of the cathodic and anodic peak potentials.
-
Determine the peak potential separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process.
-
Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizations
Experimental Workflow
Proposed Electrochemical Reduction Pathway
Conclusion
The electrochemical behavior of nitrophenanthraquinone isomers is a promising area of research with implications for drug development and materials science. While direct comparative experimental data remains to be published, this guide provides a framework for understanding the expected electrochemical properties based on established principles and data from related compounds. The provided experimental protocol offers a starting point for researchers to conduct their own investigations into this interesting class of molecules. Further studies are warranted to fully elucidate the structure-activity relationships governing the electrochemical behavior of nitrophenanthraquinone isomers.
References
A Comparative Guide to the Synthesis of 2-Nitrophenanthraquinone
For researchers and professionals in drug development and organic synthesis, the successful replication of published chemical syntheses is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methodologies for the synthesis of 2-Nitrophenanthraquinone, a valuable scaffold in medicinal chemistry. Due to the limited availability of a direct, one-step synthesis in peer-reviewed literature, this guide focuses on a robust two-step approach: the oxidation of phenanthrene (B1679779) to 9,10-phenanthrenequinone, followed by the electrophilic nitration of the resulting quinone.
Data Summary
The following tables summarize the quantitative data associated with the primary synthesis route and a potential alternative approach.
Table 1: Synthesis of 9,10-Phenanthrenequinone via Oxidation of Phenanthrene
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Chromic Acid | Glacial Acetic Acid | Not Specified | 44-48 | 205-208 | [1] |
| Potassium Dichromate | Sulfuric Acid | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Direct Nitration of 9,10-Phenanthrenequinone
| Nitrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Expected Products | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Glacial Acetic Acid | 0-10 | 1-2 | Mixture of 2-nitro and 4-nitro isomers, and dinitrated products | [2] |
Experimental Protocols
Primary Synthesis Route: A Two-Step Approach
This route is the most extensively documented and involves the oxidation of phenanthrene followed by direct nitration.
Step 1: Synthesis of 9,10-Phenanthrenequinone
This protocol is adapted from a well-established method using chromic acid oxidation.[3]
-
Materials:
-
Phenanthrene
-
Chromic Acid (CrO₃)
-
Glacial Acetic Acid
-
Saturated Sodium Carbonate Solution
-
95% Ethanol
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dissolve phenanthrene in glacial acetic acid.
-
Slowly add a solution of chromic acid in glacial acetic acid to the phenanthrene solution. The reaction is exothermic.
-
After the addition is complete, continue stirring and allow the reaction to proceed.
-
The crude product is precipitated, collected by suction filtration, and washed with water.
-
The crude product is then treated with a saturated solution of sodium carbonate to liberate the phenanthrenequinone.
-
The resulting orange precipitate is collected by suction filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from 95% ethanol.
-
Step 2: Direct Nitration of 9,10-Phenanthrenequinone
This protocol is based on established principles of electrophilic aromatic substitution for polycyclic aromatic compounds.[2][4]
-
Materials:
-
9,10-Phenanthrenequinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Distilled Water
-
-
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated sulfuric acid and cool in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid with gentle swirling. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: Dissolve 9,10-phenanthrenequinone in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 9,10-phenanthrenequinone, maintaining the reaction temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Neutralization and Drying: Suspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid. Filter the solid, wash with distilled water, and dry.
-
Purification: The crude product, a mixture of isomers, can be purified by techniques such as column chromatography or fractional crystallization.
-
Alternative Synthesis Considerations
For comparison, researchers may consider alternative nitration methods that offer potential advantages in terms of environmental impact and selectivity.
Mechanochemical Nitration
A solvent-free approach to nitration involves the mechanical milling of the aromatic compound with a solid catalyst and a nitrate (B79036) salt.[5] This method can lead to high yields and reaction rates while reducing the use of hazardous solvents and aggressive acids.[5] While a specific protocol for this compound is not detailed, this technique presents an interesting avenue for exploration.
Comparison with Anthraquinone (B42736) Nitration
The synthesis of 2-Nitroanthraquinone is a well-established industrial process, primarily achieved through the direct nitration of anthraquinone.[6] While structurally different from phenanthrenequinone, the principles of electrophilic aromatic substitution are similar. Comparing the reaction conditions and outcomes of anthraquinone nitration can provide valuable insights for optimizing the synthesis of this compound.
Visualizing the Synthesis
To aid in understanding the experimental workflow, the following diagrams illustrate the key steps in the synthesis of this compound.
References
A Comparative Analysis of the Reactivity of Nitrophenanthraquinones: A Predictive Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the predicted reactivity of nitrophenanthraquinone isomers, providing valuable insights for researchers, scientists, and drug development professionals. In the absence of direct comparative experimental data for nitrophenanthraquinones, this analysis is built upon established principles of organic chemistry and draws analogies from the well-documented reactivity of related compounds, such as nitroanthraquinones and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
The position of the electron-withdrawing nitro group on the phenanthraquinone scaffold is anticipated to significantly influence the molecule's electrophilicity, redox potential, and susceptibility to nucleophilic attack. These characteristics are crucial determinants of their biological activity, including potential therapeutic effects and toxicity.
Predicted Comparative Reactivity of Nitrophenanthraquinone Isomers
The reactivity of nitrophenanthraquinones is primarily dictated by the electronic effects of the nitro group. The following tables provide a predictive summary of the comparative reactivity of different hypothetical nitrophenanthraquinone isomers based on general principles of organic chemistry.
Table 1: Predicted Susceptibility to Nucleophilic Aromatic Substitution
| Isomer Position of Nitro Group | Predicted Relative Reactivity | Rationale |
| 2- and 4-Nitrophenanthraquinone | High | The nitro group at these positions can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance, facilitating nucleophilic attack. |
| 3-Nitrophenanthraquinone | Moderate | Resonance stabilization of the intermediate is less effective compared to the 2- and 4-isomers. |
| 9-Nitrophenanthraquinone | Low | The quinone carbonyl groups significantly influence the electronic distribution, and the nitro group at this position may have a less pronounced activating effect for nucleophilic substitution on the aromatic rings. |
Table 2: Predicted Redox Potentials
| Isomer Position of Nitro Group | Predicted Relative Redox Potential | Rationale |
| 2- and 4-Nitrophenanthraquinone | Higher | The strong electron-withdrawing nature of the nitro group at these positions is expected to increase the electron affinity of the quinone system, leading to a higher redox potential and greater ease of reduction. |
| 3-Nitrophenanthraquinone | Moderate | The electronic influence of the nitro group on the quinone moiety is less direct compared to the 2- and 4-positions. |
| 9-Nitrophenanthraquinone | Variable | The direct attachment of the nitro group to the quinone ring will significantly impact the redox potential, likely increasing it, though the precise effect relative to other isomers is difficult to predict without experimental data. |
Table 3: Predicted Propensity for DNA Adduct Formation (Following Metabolic Activation)
| Isomer Position of Nitro Group | Predicted Relative Propensity | Rationale |
| Isomers readily forming stable nitrenium ions | High | The ultimate carcinogenic and mutagenic effects of many nitro-PAHs are mediated by the formation of reactive nitrenium ions after metabolic reduction of the nitro group. The stability of this intermediate is key.[1] The specific isomer that most readily forms a stable nitrenium ion would be predicted to have the highest propensity for DNA adduct formation.[1] |
| Isomers forming less stable nitrenium ions | Lower | The rate and extent of DNA adduct formation are correlated with the stability of the reactive intermediate.[1] |
Key Reactivity Pathways and Experimental Considerations
The reactivity of nitrophenanthraquinones can be explored through several key experimental avenues. The following sections detail generalized protocols and conceptual frameworks for these investigations.
Metabolic Activation and DNA Adduct Formation
A primary concern for nitro-aromatic compounds is their potential for metabolic activation to genotoxic species. The reduction of the nitro group to a nitroso, hydroxylamino, and ultimately a reactive nitrenium ion can lead to the formation of covalent DNA adducts, a key event in chemical carcinogenesis.
Caption: Generalized metabolic activation of nitrophenanthraquinones.
Experimental Protocol: Assessment of Redox Potential via Cyclic Voltammetry
Cyclic voltammetry is a fundamental electrochemical technique to determine the redox potentials of quinone derivatives.
Objective: To measure the reduction and oxidation potentials of different nitrophenanthraquinone isomers.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solution of the nitrophenanthraquinone isomer in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of the nitrophenanthraquinone isomer of known concentration in the electrolyte solution.
-
Assemble the three-electrode system in the electrochemical cell containing the sample solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential(s), and scan rate.
-
Run the cyclic voltammetry experiment, scanning the potential and recording the resulting current.
-
Analyze the resulting voltammogram to determine the peak potentials for the reduction and oxidation processes. The midpoint potential between the anodic and cathodic peaks provides an estimate of the standard redox potential.
Caption: Workflow for assessing redox potential using cyclic voltammetry.
Conclusion
While direct experimental comparisons of nitrophenanthraquinone isomers are currently lacking in the scientific literature, this guide provides a predictive framework based on the established reactivity of analogous compounds. It is anticipated that the position of the nitro group will be a critical determinant of the chemical and biological properties of these molecules. The experimental protocols outlined here offer a starting point for researchers to empirically test these predictions and further elucidate the structure-activity relationships of this important class of compounds. Further research is essential to validate these predictions and to fully understand the potential applications and risks associated with nitrophenanthraquinones.
References
Safety Operating Guide
Proper Disposal of 2-Nitrophenanthraquinone: A Guide for Laboratory Professionals
2-Nitrophenanthraquinone, as an aromatic nitro compound, should be handled as a hazardous substance. Aromatic nitro compounds can be potent oxidizing agents and may pose risks such as skin sensitization and are often suspected carcinogens[1]. Therefore, meticulous adherence to safety and disposal protocols is essential to protect laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. Aromatic nitro compounds may react vigorously with reducing agents and can form explosive mixtures in the presence of a base[1]. Always work in a well-ventilated area, preferably within a certified chemical fume hood, and ensure that safety showers and eyewash stations are easily accessible[2].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use. | To prevent skin contact with the chemical[2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes[2]. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. | To prevent accidental skin exposure[2]. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dusts are generated. | To prevent inhalation of hazardous particles[1]. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound waste involves a series of systematic steps to ensure safety and regulatory compliance.
Step 1: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste in its original container if it is in good condition, or in a new, clean, and compatible container with a leak-proof, screw-on cap[3][4]. The container must be made of a material that does not react with the chemical[1][5].
-
Contaminated Materials: Dispose of contaminated lab supplies such as gloves, absorbent paper, and Kim Wipes by double-bagging them in clear plastic bags to allow for visual inspection[3]. These bags should then be placed in a designated hazardous waste container.
-
Sharps: Any sharps, such as contaminated pipette tips or broken glass, must be collected in a designated, puncture-proof sharps container[3].
Step 2: Labeling
-
Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added[1][4].
-
The label must be filled out completely, including the full chemical name ("this compound"), the accumulation start date, and the associated hazards (e.g., "Oxidizer," "Toxic").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1].
-
The SAA should be a secure area away from incompatible materials, such as acids, bases, and reducing agents[5][6].
-
Ensure the waste container is kept closed at all times except when adding waste[3][4].
-
It is best practice to use secondary containment, such as a lab tray or bin, to capture any potential leaks from the primary container[1][3]. The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container[3].
Step 4: Requesting Waste Collection
-
Request a hazardous waste collection from your institution's EH&S department before time or quantity limits are reached[3].
-
Typically, hazardous waste must be collected within 90 days from the accumulation start date[3]. Do not fill containers beyond 75-90% capacity to allow for expansion[6][7].
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity[1].
-
Evacuate if Necessary: If there is a risk of significant dust inhalation, evacuate the immediate area[1].
-
Don PPE: Put on the appropriate PPE, including a respirator if dust is present[1].
-
Contain the Spill: Gently cover the spilled powder with a dry, inert absorbent material like sand or vermiculite (B1170534) to prevent it from becoming airborne. Do not use combustible materials like paper towels for the bulk of the spill[1].
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][8].
-
Decontaminate the Area: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste[1].
-
Label and Dispose: Label the waste container and dispose of it according to the hazardous waste procedures outlined above[1].
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Nitrophenanthraquinone
Hazard Summary
Based on the toxicological profiles of related aromatic nitro compounds and quinones, 2-Nitrophenanthraquinone should be handled with caution.[1][2][3][4] Potential hazards may include:
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[2][5]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[2][3]
-
Other Health Effects: Aromatic nitro compounds have been associated with adverse health effects such as methemoglobinemia, headaches, and dizziness.[2] Some related compounds are also suspected carcinogens.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4]
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical-resistant gloves (double gloving is recommended) | Nitrile or Neoprene.[2] Inspect gloves for any signs of degradation or holes before and during use.[3] |
| Eyes and Face | Chemical safety goggles and a face shield | Must be compliant with ANSI Z87.1 (US) or EN166 (EU) standards to protect against splashes and dust.[1][3] |
| Body | Chemical-resistant lab coat or coveralls | To prevent skin contact with the chemical.[2] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | To be used when handling the compound outside of a certified chemical fume hood or if dust may be generated.[2][3] |
| Feet | Closed-toe, chemical-resistant shoes | To protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation:
-
All work must be conducted in a designated area, preferably within a certified chemical fume hood.[2]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1]
-
Have a chemical spill kit appropriate for solid chemical spills readily available.[2]
-
Review this safety guide and any other available safety information before beginning work.[2]
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use an appropriate solvent followed by soap and water.[2]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[3]
-
Wash hands and forearms thoroughly after handling.[7]
-
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[8] |
| Skin Contact | Immediately remove contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water. If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.[9]
-
Containment: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1]
Visualized Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
